1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Description
BenchChem offers high-quality 1-(2-Isothiocyanatoethyl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Isothiocyanatoethyl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVGEJTLPEYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368441 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-37-1 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, a molecule of interest in the fields of chemical biology and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document integrates known information with data from closely related structural analogs to offer a well-rounded technical profile. All inferred data is clearly noted to maintain scientific transparency.
Molecular Identity and Physicochemical Properties
1-(2-Isothiocyanatoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl isothiocyanate, is an organic compound featuring a 4-methoxyphenyl group connected via an ethyl linker to a reactive isothiocyanate moiety. This unique combination of a methoxy-substituted aromatic ring and an electrophilic isothiocyanate group suggests potential for diverse chemical reactivity and biological activity.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| Chemical Name | 1-(2-Isothiocyanatoethyl)-4-methoxybenzene | - |
| Synonym | 4-methoxyphenethyl isothiocyanate | - |
| CAS Number | 17427-37-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁NOS | [1][2][3][4] |
| Molecular Weight | 193.27 g/mol | [1][2][3][4] |
| Appearance | Liquid (inferred from vendor data) | [1] |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis of Estimation / Source |
| Boiling Point | ~280-281 °C | Based on the isomer 4-methoxyphenyl isothiocyanate[5] |
| Density | ~1.196 g/mL | Based on the isomer 4-methoxyphenyl isothiocyanate[5] |
| LogP | 3.18 | Predicted[1] |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Hydrolyzes in water. | General solubility of similar organic compounds. The isomer 4-methoxybenzyl isothiocyanate is known to be air and moisture sensitive[6] |
| Storage | Sealed in a dry, cool environment (2-8°C recommended) | Vendor recommendation[2] |
Synthesis and Chemical Reactivity
The synthesis of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene can be logically achieved from its corresponding primary amine, 4-methoxyphenethylamine. The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry.
Proposed Synthetic Pathway
A common and effective method involves the reaction of the primary amine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide.
Caption: Proposed synthesis of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene.
Exemplary Synthetic Protocol (Two-Step, One-Pot)
This protocol is adapted from general methods for isothiocyanate synthesis from primary amines using carbon disulfide.[7]
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 4-methoxyphenethylamine (1 equivalent) in a suitable solvent such as ethanol or dichloromethane.
-
Add a base, typically a tertiary amine like triethylamine (1 equivalent), to the solution.
-
To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Continue stirring for 1-2 hours to ensure the complete formation of the dithiocarbamate salt intermediate.
-
-
Desulfurization to the Isothiocyanate:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a desulfurylating agent. A common choice is di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The evolution of carbonyl sulfide (COS) gas may be observed.
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The crude product is then purified, typically by silica gel column chromatography, to yield the desired 1-(2-isothiocyanatoethyl)-4-methoxybenzene.
-
Chemical Reactivity
The isothiocyanate functional group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. This reactivity is central to its utility in chemical biology and drug development for forming covalent bonds with biological macromolecules.
Caption: General reactivity of isothiocyanates with nucleophiles.
The primary reactions of interest involve:
-
Reaction with Amines: Forms substituted thiourea derivatives. This is the basis for its reaction with lysine residues in proteins.
-
Reaction with Thiols: Forms dithiocarbamate adducts. This is relevant to its interaction with cysteine residues in proteins.
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (AA'BB' system, ~6.8-7.2 ppm), Methoxy protons (singlet, ~3.8 ppm), Ethyl protons (two triplets, ~2.9 and ~3.7 ppm) | Based on the spectra of similar structures like 4-ethylanisole and other phenethyl derivatives.[8] |
| ¹³C NMR | Isothiocyanate carbon (~130 ppm), Aromatic carbons (4 signals, ~114-159 ppm), Methoxy carbon (~55 ppm), Ethyl carbons (~35 and ~45 ppm) | Inferred from data on related methoxybenzene and isothiocyanate compounds. |
| IR Spectroscopy | Strong, broad asymmetric -N=C=S stretch (~2050-2150 cm⁻¹), C-O-C stretches (~1030-1250 cm⁻¹), Aromatic C-H and C=C bands | The isothiocyanate stretch is a highly characteristic and intense absorption.[9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193. Key fragmentation patterns would likely involve the loss of the isothiocyanate group and benzylic cleavage. | Based on the calculated molecular weight and common fragmentation pathways of similar compounds. |
Biological Activity and Potential Applications
Specific biological studies on 1-(2-isothiocyanatoethyl)-4-methoxybenzene are limited. However, its structural motifs—the phenethyl isothiocyanate backbone and the methoxy-substituted aromatic ring—are present in many well-studied bioactive molecules.
Isothiocyanate Moiety
The isothiocyanate group is a well-known pharmacophore found in numerous natural products, particularly from cruciferous vegetables. Compounds containing this group, such as phenethyl isothiocyanate (PEITC), have demonstrated a wide range of biological activities, including:
-
Anti-cancer Properties: Isothiocyanates are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][10] They can target multiple cellular pathways involved in carcinogenesis.[5][10]
-
Anti-inflammatory Effects: Many isothiocyanates exhibit anti-inflammatory properties by modulating key signaling pathways.
-
Antioxidant Activity: They can induce the expression of phase II detoxification enzymes, thereby protecting cells from oxidative stress.[11]
Methoxybenzene Moiety
The methoxybenzene (anisole) substructure is also prevalent in a vast array of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Applications in Drug Development
Given its structure, 1-(2-isothiocyanatoethyl)-4-methoxybenzene could be investigated for:
-
Covalent Inhibitors: The electrophilic isothiocyanate can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins, leading to irreversible inhibition.
-
Chemical Probes: It could be functionalized to serve as a chemical probe for identifying and studying the function of specific proteins.
-
Lead Compound for Anticancer Drug Discovery: Its structural similarity to known anti-cancer agents like PEITC makes it a candidate for further investigation and optimization.[5][10]
Safety and Handling
Detailed, substance-specific safety data for 1-(2-isothiocyanatoethyl)-4-methoxybenzene is not available. However, based on the known hazards of related isothiocyanates, the following precautions are strongly advised.
Table 4: General Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | Isothiocyanates can be corrosive and cause skin and eye irritation or burns.[6][9][12][13] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. | Isothiocyanates are often volatile and can cause respiratory irritation.[6][9][12][13] |
| Storage | Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[6][12] | Isothiocyanates can be sensitive to moisture and air.[6] |
| First Aid | In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[12][13] | Prompt action is crucial to mitigate the potential corrosive effects. |
Hazard Statements for Structurally Similar Isothiocyanates: [2][9]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
Conclusion
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a compound with significant potential in chemical biology and medicinal chemistry due to its reactive isothiocyanate group and its 4-methoxyphenethyl scaffold. While direct experimental data is currently sparse, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in drug discovery and development.
References
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PubChem. 4-Methoxybenzyl isothiocyanate. National Center for Biotechnology Information. [Link]
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ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
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National Center for Biotechnology Information. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. [Link]
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MDPI. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. [Link]
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PubMed. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms. [Link]
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National Center for Biotechnology Information. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]
-
Baishideng Publishing Group. Allyl isothiocyanate ameliorates metabolic dysfunction-associated steatotic liver disease via vitamin D receptors in hepatocytes. [Link]
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The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
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PubChem. 4-Methoxybenzenethiol. National Center for Biotechnology Information. [Link]
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PubChem. 1-Ethyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]
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AccelaChem. 1-(2-Isothiocyanato-ethyl)-4-methoxy-benzene. [Link]
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2-(4-methoxyphenyl)ethyl isothiocyanate chemical structure
An In-depth Technical Guide to 2-(4-methoxyphenyl)ethyl Isothiocyanate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-methoxyphenyl)ethyl isothiocyanate, a compound of interest for researchers in medicinal chemistry, pharmacology, and drug development. We will delve into its chemical structure, synthesis, characterization, and known biological activities, offering field-proven insights and detailed protocols.
Introduction and Chemical Identity
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[1] Found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress, they are produced from the enzymatic hydrolysis of glucosinolates.[2][3] These compounds are of significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and chemopreventive properties.[1][2][3]
2-(4-methoxyphenyl)ethyl isothiocyanate, a specific member of this class, features a methoxy-substituted phenyl ring connected to the isothiocyanate group via an ethyl linker. This structure shares similarities with other well-studied isothiocyanates, such as phenethyl isothiocyanate (PEITC), suggesting a potential for significant bioactivity. This guide aims to serve as a foundational resource for scientists investigating its therapeutic potential.
Chemical Structure
The molecular structure consists of a para-methoxyphenyl group attached to an ethyl chain, which is in turn bonded to the nitrogen atom of the isothiocyanate moiety.
Caption: Chemical Structure of 2-(4-methoxyphenyl)ethyl isothiocyanate.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | N/A |
| CAS Number | 36953-27-0 (related structure) | N/A |
| Molecular Formula | C10H11NOS | Calculated |
| Molecular Weight | 193.27 g/mol | Calculated |
| SMILES | COc1ccc(CCN=C=S)cc1 | N/A |
| InChI Key | (Generated upon synthesis) | N/A |
Physicochemical Properties
The physicochemical properties of 2-(4-methoxyphenyl)ethyl isothiocyanate are predicted based on its structure and data from analogous compounds. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.
| Property | Predicted Value | Reference Compound | Source |
| Appearance | Colorless to pale yellow liquid | 4-Methoxyphenyl isothiocyanate | [5] |
| Boiling Point | >200 °C (estimated) | 2-Methoxyphenyl isothiocyanate (264-266 °C) | |
| Density | ~1.1 g/mL (estimated) | 2-Methoxyphenyl isothiocyanate (1.196 g/mL) | |
| Refractive Index | ~1.6 (estimated) | 2-Methoxyphenyl isothiocyanate (n20/D 1.6443) | |
| Solubility | Soluble in organic solvents (e.g., EtOH, DMSO, CH2Cl2); Insoluble in water | General Isothiocyanates | N/A |
Synthesis of 2-(4-methoxyphenyl)ethyl Isothiocyanate
The most common and efficient route for synthesizing isothiocyanates is from the corresponding primary amine.[6] The process generally involves two key steps: the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the isothiocyanate.[7]
Rationale for Synthetic Approach
The chosen protocol is a one-pot synthesis starting from 2-(4-methoxyphenyl)ethylamine. This approach is favored for its efficiency and reduced need for isolating the intermediate.
-
Step 1: Dithiocarbamate Salt Formation. The primary amine, 2-(4-methoxyphenyl)ethylamine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). A base, such as triethylamine (Et₃N), is used to deprotonate the amine, enhancing its nucleophilicity and also to capture the proton released during the formation of the dithiocarbamic acid, thus driving the reaction forward to form the triethylammonium dithiocarbamate salt.[8] This reaction is typically rapid.[9]
-
Step 2: Desulfurization. The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the final isothiocyanate product. Various reagents can be used for this purpose, including tosyl chloride, cyanuric chloride, or di-tert-butyl dicarbonate (Boc₂O).[7][10] The use of Boc₂O is particularly advantageous as it leads to gaseous byproducts (CO₂, COS) and t-butanol, which are easily removed during workup.[9]
Synthesis Workflow Diagram
Caption: One-pot synthesis of 2-(4-methoxyphenyl)ethyl isothiocyanate.
Detailed Experimental Protocol
This protocol is adapted from general procedures for isothiocyanate synthesis.[8]
-
Reaction Setup: To a solution of 2-(4-methoxyphenyl)ethylamine (1.0 eq) in ethanol (0.5 M), add triethylamine (1.0 eq).
-
Dithiocarbamate Formation: Add carbon disulfide (3.0 eq) dropwise to the solution while stirring. Continue stirring at room temperature for 1 hour. The reaction progress can be monitored by TLC to confirm the consumption of the starting amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Desulfurization: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.03 eq) to the cooled mixture.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. The evolution of gas (SCO) may be observed.
-
Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the pure 2-(4-methoxyphenyl)ethyl isothiocyanate.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the range of 2000–2200 cm⁻¹.[7][11] For a related compound, 2-methoxyphenyl isothiocyanate, this absorption is noted near 2100 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the methoxy group (a singlet around δ 3.8 ppm), the two methylene groups of the ethyl chain (two triplets, likely between δ 2.8-3.8 ppm), and the aromatic protons (two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring).
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the isothiocyanate carbon (-N=C=S) in the δ 130-140 ppm region. Other expected signals include the methoxy carbon (~δ 55 ppm), the ethyl carbons, and the aromatic carbons.[13]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show the molecular ion peak [M]⁺ at m/z = 193. A characteristic fragmentation pattern for alkyl isothiocyanates involves the formation of a CH₂NCS⁺ ion at m/z 72.[14] Other fragments would arise from the cleavage of the ethyl chain and the methoxyphenyl group.
Biological Activity and Potential Mechanisms of Action
While direct studies on 2-(4-methoxyphenyl)ethyl isothiocyanate are limited, its biological activity can be inferred from the extensive research on structurally similar ITCs, particularly PEITC.
Known Activities of Isothiocyanates
-
Anticancer Activity: ITCs are widely recognized for their chemopreventive properties.[15] They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that feed tumors).[1][15] For example, PEITC has been shown to induce apoptosis in pancreatic cancer cells.[16]
-
Antimicrobial Activity: Many ITCs exhibit potent activity against a range of human pathogens, including bacteria and fungi.[2][3] Their mechanism often involves disrupting the microbial cell membrane and deregulating essential enzymatic processes.[1]
-
Anti-inflammatory Activity: ITCs can modulate inflammatory pathways. They have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[17]
Molecular Mechanisms of Action
The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.
-
Modulation of Transcription Factors: A key mechanism is the activation of the transcription factor Nrf2, a master regulator of the cellular antioxidant response. This leads to the upregulation of Phase II detoxification enzymes, which help neutralize carcinogens.[3] Conversely, ITCs can inhibit pro-inflammatory transcription factors like NF-κB, thereby reducing inflammation.[17]
-
Induction of Oxidative Stress: At higher concentrations, ITCs like PEITC can induce the production of reactive oxygen species (ROS) within cancer cells.[16] This elevated oxidative stress triggers apoptotic pathways, leading to cell death.[16]
-
Enzyme Inhibition: ITCs have been found to inhibit various enzymes critical for cancer cell survival, such as deubiquitinating enzymes (DUBs).[18] For instance, PEITC inhibits USP9x and UCH37, leading to the degradation of anti-apoptotic proteins like Mcl-1.[18]
Signaling Pathway Diagram: ITC-Mediated Stress Response
Caption: Simplified pathway of ITC-induced apoptosis via ROS.[16]
Safety, Handling, and Storage
Isothiocyanates require careful handling due to their potential hazards.
-
Hazards: Many ITCs are classified as corrosive and can cause severe skin burns and eye damage.[5][19][20] They are often lachrymators (tear-inducing agents) and can be harmful if inhaled or swallowed.[5][21]
-
Handling: Always handle in a well-ventilated chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Isothiocyanates can be sensitive to moisture.[5]
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Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
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NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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Wang, L., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(13), 2446-2457. Retrieved from [Link]
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Wiley. (n.d.). 2-(4-Phenylmethoxyphenoxy)ethyl thiocyanate. SpectraBase. Retrieved from [Link]
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Wong, R., & Dolman, S. J. (2007). A Facile and General One-Pot Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Retrieved from [Link]
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Palliyaguru, D. L., et al. (2018). Pharmacokinetics and pharmacodynamics of isothiocyanates. Expert Opinion on Drug Metabolism & Toxicology, 14(12), 1255-1267. Retrieved from [Link]
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Marzocco, S., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 26(11), 3253. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Retrieved from [Link]
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Taylor & Francis Online. (2018). Pharmacokinetics and pharmacodynamics of isothiocyanates. Retrieved from [Link]
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Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Retrieved from [Link]
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Deng, Y., & Dong, J. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. RSC Advances, 2(3), 933-937. Retrieved from [Link]
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Shan, Y., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5124-5134. Retrieved from [Link]
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Hu, J., et al. (2005). Pharmacokinetics of dietary phenethyl isothiocyanate in rats. Journal of Pharmacy and Pharmacology, 57(9), 1159-1165. Retrieved from [Link]
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Li, Z., et al. (2013). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 15(2), 340-343. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Traka, M. H., et al. (2018). Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial. British Journal of Nutrition, 120(10), 1122-1133. Retrieved from [Link]
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Prasad, R., et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261-268. Retrieved from [Link]
-
Minarini, A., et al. (2020). Dietary Isothiocyanates, Sulforaphane and 2-Phenethyl Isothiocyanate, Effectively Impair Vibrio cholerae Virulence. Molecules, 25(23), 5664. Retrieved from [Link]
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Minarini, A., et al. (2017). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 24(29), 3185-3208. Retrieved from [Link]
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ResearchGate. (n.d.). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
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de Oliveira, R. G., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(16), 4995. Retrieved from [Link]
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Clarke, J. D., et al. (2008). Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat. British Journal of Nutrition, 100(3), 559-564. Retrieved from [Link]
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Guerrero-Beltrán, C. E., et al. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 11(4), 659. Retrieved from [Link]
-
Martvoň, A., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl thiocyanate. Retrieved from [Link]
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Bayat Mokhtari, R., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Molecules, 23(11), 2999. Retrieved from [Link]
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Sulaiman, M. R., et al. (2011). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 16(8), 6744-6755. Retrieved from [Link]
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Section 1: Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
This guide provides a comprehensive technical overview of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, tailored for researchers, chemists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, handling, and potential applications, grounding all claims in established scientific principles.
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a bifunctional organic molecule featuring a methoxybenzene head and a reactive isothiocyanate tail, connected by an ethyl linker. The methoxy group, a weak electron-donating group, influences the aromatic ring's reactivity, while the isothiocyanate group provides a potent electrophilic site for covalent bond formation. Understanding its fundamental properties is the first step in its successful application.
The molecular structure consists of a para-substituted methoxybenzene ring linked via an ethyl chain to an isothiocyanate (-N=C=S) functional group. This structure dictates its reactivity, solubility, and potential biological interactions.
Table 1: Physicochemical Properties of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
| Property | Value | Source |
| Molecular Weight | 193.27 g/mol | [1] |
| Exact Mass | 193.0561 g/mol | Calculated |
| Molecular Formula | C₁₀H₁₁NOS | [1][2] |
| CAS Number | 17427-37-1 | [1][2] |
| Physical Form | Liquid | [2] |
| SMILES | COC1=CC=C(CCN=C=S)C=C1 | [1] |
| LogP (Predicted) | 3.18 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Section 2: Synthesis and Purification Strategy
While specific peer-reviewed syntheses for this exact molecule are not abundant in the literature, a reliable synthetic route can be designed based on well-established methods for isothiocyanate formation. The most common approach involves the conversion of a primary amine.
Rationale for Synthetic Choice
The logical precursor for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene is the corresponding primary amine, 2-(4-methoxyphenyl)ethanamine. This amine is commercially available and provides a direct pathway to the target compound. The core transformation is the conversion of the amine group (-NH₂) into the isothiocyanate group (-N=C=S). Thiophosgene (CSCl₂) is a classic reagent for this, but due to its extreme toxicity, alternative "thiophosgene-surrogate" methods are often preferred. A widely used and safer alternative involves the reaction with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3]
Proposed Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from standard procedures for amine to isothiocyanate conversion.[3]
Step 1: Dithiocarbamate Salt Formation
-
Dissolve 2-(4-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a slight excess of a base, typically a tertiary amine like triethylamine (TEA) (1.1 eq), to the solution. The base acts as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath. This is critical to control the exothermic reaction.
-
Slowly add carbon disulfide (CS₂) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours. Formation of the triethylammonium dithiocarbamate salt intermediate will occur.
Step 2: Decomposition to Isothiocyanate
-
Cool the reaction mixture back down to 0°C.
-
Slowly add a coupling agent or chloroformate, such as di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) or ethyl chloroformate. This agent activates the dithiocarbamate for decomposition.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate this step.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine. During this step, the intermediate decomposes, releasing the isothiocyanate product.
Purification and Validation
-
Work-up: Quench the reaction with water and extract the crude product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: The crude product should be purified using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. The isothiocyanate group is moderately polar, allowing for good separation from non-polar byproducts and more polar starting materials.
-
Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR spectroscopy (see Section 4).
Caption: Proposed one-pot, two-step synthesis workflow.
Section 3: Handling, Storage, and Safety
Chemical Stability and Reactivity
Isothiocyanates are electrophilic at the central carbon atom of the -N=C=S group. This makes them susceptible to nucleophilic attack.
-
Moisture Sensitivity: The compound will slowly hydrolyze in the presence of water to form the corresponding amine. This is why storage in a dry environment is critical.[1]
-
Nucleophile Reactivity: It will readily react with primary and secondary amines to form thioureas, and with thiols to form dithiocarbamates. This reactivity is the basis of its utility as a covalent modifier in biological systems but also necessitates careful handling in the lab to avoid degradation or unwanted side reactions.
Recommended Storage and Handling
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] This minimizes exposure to moisture and oxygen.
-
Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Safety and Hazard Profile
Based on aggregated GHS data for this compound, it is classified as hazardous.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation/Corrosion: Causes skin irritation and may cause serious eye damage.
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Section 4: Analytical Characterization Workflow
A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. Analytical determination of isothiocyanates can be challenging due to their potential instability.[4][5]
Caption: Standard analytical workflow for compound validation.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result / Key Signature |
| Mass Spec (LC-MS/GC-MS) | Molecular Weight Confirmation | [M+H]⁺ ion at m/z ≈ 194.06 . Fragmentation may show loss of the NCS group and characteristic fragments for the methoxyphenethyl moiety (e.g., m/z 135). |
| ¹H NMR | Structural Elucidation | - Singlet ~3.8 ppm (3H): Methoxy (-OCH₃) protons. - Two Triplets ~2.9 ppm (2H) & ~3.7 ppm (2H): Ethyl (-CH₂-CH₂-) protons, showing coupling to each other. - Two Doublets ~6.9 & ~7.2 ppm (4H total): Aromatic protons of the para-substituted ring (AA'BB' system). |
| ¹³C NMR | Carbon Skeleton Confirmation | - ~55 ppm: Methoxy carbon. - ~35 ppm & ~48 ppm: Ethyl carbons. - ~114 ppm & ~130 ppm: Aromatic carbons. - ~130-140 ppm: Isothiocyanate carbon. - ~158 ppm: Aromatic carbon attached to the methoxy group. |
| FT-IR | Functional Group Identification | A very strong, broad, and characteristic absorption band in the 2050-2150 cm⁻¹ region, corresponding to the asymmetric stretch of the -N=C=S group. |
| RP-HPLC | Purity Assessment | A single major peak when monitored by UV detection (e.g., at 254 nm), indicating the purity of the compound. Retention time will depend on the specific column and mobile phase used. |
Section 5: Prospective Applications in Research and Drug Development
While this specific molecule is not yet widely cited in primary research, its structure suggests several high-potential applications based on the well-documented activities of its constituent functional groups.
Covalent Chemical Probes
The isothiocyanate group is an "electrophilic warhead" that can form stable, covalent bonds with nucleophilic amino acid residues in proteins, primarily cysteine (via thiourea linkage) and to a lesser extent lysine. This property makes it an ideal candidate for:
-
Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like biotin or a fluorophore) to the methoxybenzene ring, the molecule could be used to identify novel protein targets in complex biological systems.
-
Mechanism of Action Studies: As a covalent ligand, it can be used to irreversibly block the active site of an enzyme or a binding pocket of a receptor, enabling detailed study of its biological function.
Caption: Potential covalent modification mechanism of action.
Scaffolding for Drug Discovery
The 4-methoxyphenyl group is a common motif in medicinal chemistry, often referred to as a "privileged scaffold." It can impart favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability. The overall structure could serve as a starting point for developing:
-
Anticancer Agents: Many natural isothiocyanates, like sulforaphane, exhibit potent anticancer activity through various mechanisms, including induction of Phase II detoxification enzymes and apoptosis. This synthetic analogue could be explored for similar activities.
-
Anti-inflammatory Compounds: Isothiocyanates are known to modulate inflammatory pathways, such as by inhibiting NF-κB signaling. This molecule could be investigated as a lead compound for novel anti-inflammatory drugs.
Material Science and Bioconjugation
The reactive handle of the isothiocyanate group can be used to functionalize surfaces or other biomolecules. For example, it can be used to immobilize proteins onto amine-functionalized surfaces for the development of biosensors or diagnostic arrays.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123197, 4-Methoxybenzyl isothiocyanate. Available: [Link]
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Kyriakoudi, A., & MCR, T. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available: [Link]
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Kyriakoudi, A., & MCR, T. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69676, 4-Iodoanisole. Available: [Link]
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Angelino, D., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available: [Link]
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FooDB (2020). Showing Compound Methoxybenzene (FDB012090). Available: [Link]
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Yi, T., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Available: [Link]
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Marton, M. R., & Lavric, V. (2015). A simple method for the quantification of isothiocyanates from mustard. ResearchGate. Available: [Link]
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Application Notes and Protocols for Protein Labeling with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Protein Modification
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a chemical reagent designed for the covalent modification of proteins and other biomolecules. This compound belongs to the isothiocyanate class of reagents, which are widely utilized in bioconjugation due to their specific reactivity towards primary amine groups. The isothiocyanate group (-N=C=S) of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene reacts with the non-protonated primary amines on a protein, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable thiourea linkage.[1][2][] This robust covalent bond makes it an ideal choice for applications requiring long-term stability of the label on the protein.
The methoxybenzene moiety of the molecule can serve various purposes, including acting as a structural tracer, a hydrophobic probe, or a precursor for further chemical modifications. The specific applications of labeling with this reagent can range from altering the physicochemical properties of a protein to preparing it for subsequent analytical procedures. Isothiocyanates, in general, are valuable tools in cancer chemoprevention research, and understanding their interactions with proteins is crucial.[4]
This guide provides a comprehensive protocol for the effective and reproducible labeling of proteins with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, including insights into the underlying chemistry, optimization strategies, and characterization of the final conjugate.
Chemical and Physical Properties
A clear understanding of the reagent's properties is essential for successful bioconjugation.
| Property | Value | Source |
| Molecular Formula | C10H11NOS | [5] |
| Molecular Weight | 193.26 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | General knowledge for isothiocyanates[1] |
The Chemistry of Labeling: Forming a Stable Thiourea Bond
The labeling reaction is a nucleophilic addition of a primary amine from the protein to the electrophilic carbon atom of the isothiocyanate group of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. This reaction proceeds efficiently under basic pH conditions (typically pH 8.5-9.5).[1][6] At this pH, the primary amino groups of the protein are predominantly in their unprotonated, nucleophilic state, which is required for the reaction to occur.[7] The resulting thiourea bond is highly stable under a wide range of physiological conditions.[8]
It is crucial to use a buffer that does not contain primary or secondary amines, such as Tris or glycine, as these will compete with the protein for reaction with the isothiocyanate, thereby reducing the labeling efficiency.[1][2] Suitable buffers include carbonate-bicarbonate or borate buffers.
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps involved in the protein labeling protocol.
Caption: A schematic overview of the protein labeling workflow.
Detailed Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials and Reagents
-
Protein of interest
-
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate Buffer, pH 9.0 (or other suitable amine-free buffer)
-
Purification system (e.g., gel filtration column, dialysis tubing)
-
Spectrophotometer
Step-by-Step Methodology
-
Preparation of Protein Solution:
-
Preparation of Labeling Reagent Stock Solution:
-
Labeling Reaction:
-
The molar ratio of the labeling reagent to the protein is a critical parameter that influences the degree of labeling. A starting point is a 10- to 20-fold molar excess of the isothiocyanate over the protein. This ratio should be optimized for each specific protein.
-
While gently stirring the protein solution, slowly add the calculated volume of the labeling reagent stock solution.[1]
-
Incubate the reaction mixture for 2-8 hours at 4°C in the dark.[1][6] The optimal incubation time may vary depending on the protein and the desired degree of labeling.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule with a primary amine, such as hydroxylamine or Tris, can be added to a final concentration of approximately 50 mM.[1] Incubate for an additional 1-2 hours to ensure all unreacted isothiocyanate is consumed.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted 1-(2-Isothiocyanatoethyl)-4-methoxybenzene and reaction byproducts.
-
Gel Filtration: This is a highly effective method. Use a resin with an appropriate molecular weight cutoff for the protein of interest (e.g., Sephadex G-25).[6]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) for 24-48 hours with several buffer changes.
-
Ultrafiltration: Centrifugal ultrafiltration devices can also be used to remove small molecule impurities.[9][10]
-
Characterization of the Labeled Protein
-
Degree of Labeling (DOL): The DOL, or the average number of label molecules per protein molecule, is a key parameter to determine.
-
UV-Vis Spectrophotometry: If the label has a distinct absorbance peak, the DOL can be estimated by measuring the absorbance at the protein's maximum (typically 280 nm) and the label's maximum. The contribution of the label's absorbance at 280 nm must be corrected for.
-
Mass Spectrometry: For a more precise determination of the DOL and the distribution of labeled species, mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the method of choice.[11]
-
-
Protein Concentration: The concentration of the labeled protein can be determined using a standard protein assay (e.g., BCA assay) or by spectrophotometry, correcting for the absorbance of the attached label.
-
Functional Activity: It is essential to assess whether the labeling process has affected the biological activity of the protein. This can be evaluated using a relevant functional assay.
Causality and Self-Validation in the Protocol
The robustness of this protocol lies in its inherent checks and balances. The choice of an amine-free buffer at a basic pH is a critical first step to ensure the specific reactivity of the isothiocyanate with the protein's primary amines.[1][2] The optimization of the molar ratio of the labeling reagent to the protein allows for precise control over the extent of modification, preventing potential issues like protein precipitation or loss of function due to over-labeling.[12]
The purification step is not merely for cleanup but also serves as a validation point. Successful separation of the labeled protein from the free label, which can be monitored by spectrophotometry or chromatography, confirms the covalent nature of the conjugation. Finally, the characterization of the DOL and the assessment of protein activity provide a quantitative measure of the labeling efficiency and its impact on the protein's integrity, ensuring the final conjugate is suitable for its intended downstream applications.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of competing amines in the buffer.- Inactive labeling reagent. | - Ensure the buffer pH is between 8.5 and 9.5.- Dialyze the protein against an amine-free buffer.- Prepare a fresh stock solution of the labeling reagent in anhydrous DMSO. |
| Protein Precipitation | - High degree of labeling.- High concentration of organic solvent (DMSO).- Protein instability at the reaction pH. | - Reduce the molar ratio of the labeling reagent to the protein.- Add the labeling reagent stock solution slowly and in small aliquots.- Perform the reaction at a lower protein concentration or for a shorter duration. |
| Loss of Protein Activity | - Labeling of critical amine residues in the active site.- Conformational changes induced by the label. | - Decrease the degree of labeling by reducing the molar excess of the reagent.- Consider site-directed mutagenesis to protect critical lysine residues. |
Conclusion
The protocol outlined in this application note provides a reliable and adaptable framework for the covalent modification of proteins using 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and reproducible labeling while preserving the functional integrity of their protein of interest. The resulting conjugates are stable and well-suited for a variety of applications in basic research and drug development.
References
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Yadav, R., et al. "An efficient method for FITC labelling of proteins using tandem affinity purification." MethodsX 6 (2019): 123-128. [Link]
-
ResearchGate. "The best protocol for FITC labeling of proteins." Accessed January 26, 2026. [Link]
-
Norman, E. D., et al. "Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb." Analytical Biochemistry 675 (2023): 115228. [Link]
-
Pröfrock, D., et al. "Labelling of proteins with 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and lanthanides and detection by ICP-MS." Journal of Analytical Atomic Spectrometry 22.9 (2007): 1089-1096. [Link]
-
Kosten, T. R., et al. "Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates." ACS Bio & Med Chem Au (2025). [Link]
-
Keppler, J. K., et al. "Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography." Molecules 26.7 (2021): 1863. [Link]
-
ResearchGate. "Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?" Accessed January 26, 2026. [Link]
-
Takaoka, Y., et al. "Ultrafast and Selective Labeling of Endogenous Proteins Using Affinity-based Benzotriazole Chemistry." ChemRxiv (2021). [Link]
-
Hungerford, Z., et al. "Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate." microPublication Biology (2025). [Link]
-
PubChem. "4-Methoxybenzenethiol." National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
-
Conaway, C. C., et al. "Identification of Potential Protein Targets of Isothiocyanates by Proteomics." Journal of Nutrition 135.12 (2005): 2965S-2970S. [Link]
-
Kalia, J. "BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS." University of Wisconsin-Madison, 2008. [Link]
-
Conway, L. P., et al. "A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow." Organic & Biomolecular Chemistry 22.10 (2024): 1996-2002. [Link]
-
Peptideweb.com. "FITC labeling Fluorescein is well-known fluorescent dye used to label peptides and proteins." Accessed January 26, 2026. [Link]
-
Orsi, G., et al. "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances 10.26 (2020): 15330-15337. [Link]
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Hungerford, Z., et al. "Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate." microPublication Biology (2025). [Link]
-
Li, Z., et al. "Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages." Molecular Pharmaceutics 11.4 (2014): 1207-1216. [Link]
-
PubChem. "4-Methoxybenzyl isothiocyanate." National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
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Application Note: Enhancing Sensitivity and Selectivity in Mass Spectrometric Analysis of Primary and Secondary Amines using 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Introduction: The Challenge of Amine Analysis in Mass Spectrometry
The accurate quantification of small molecules containing primary and secondary amine functional groups, such as biogenic amines, amino acids, and certain pharmaceuticals, is a critical task in metabolomics, clinical diagnostics, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical platform for its high sensitivity and selectivity.[1][2] However, many amine-containing compounds present significant analytical challenges:
-
Poor Retention in Reversed-Phase Chromatography: Many biologically relevant amines are highly polar and exhibit limited or no retention on conventional C18 columns, eluting in or near the solvent front where matrix effects are most pronounced.
-
Low Ionization Efficiency: The ionization efficiency of small polar amines in electrospray ionization (ESI) can be variable and often low, leading to inadequate sensitivity for trace-level quantification.[2]
-
Inconsistent Fragmentation: Under collision-induced dissociation (CID), small amines may not produce consistent, specific, or high-intensity fragment ions, complicating the development of robust multiple reaction monitoring (MRM) assays.[3]
Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] By covalently modifying the amine group, a derivatizing agent can increase the hydrophobicity, enhance proton affinity for improved ionization, and introduce a predictable fragmentation pattern. This application note provides a detailed guide to the use of 1-(2-isothiocyanatoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl isothiocyanate (MOPETIC), as a highly effective derivatization agent for the LC-MS/MS analysis of primary and secondary amines.
The MOPETIC Advantage: Mechanism and Rationale
MOPETIC is an isothiocyanate-containing reagent that reacts specifically with the nucleophilic primary and secondary amine groups under mild basic conditions to form a stable thiourea linkage.
Reaction Mechanism
The core of the derivatization is the nucleophilic addition of the amine's lone pair of electrons to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which deprotonates the amine, increasing its nucleophilicity.
Caption: Reaction of an amine with MOPETIC to form a stable thiourea derivative.
Why Choose MOPETIC?
While phenyl isothiocyanate (PITC) is a classic derivatization agent, the unique structure of MOPETIC offers distinct advantages for modern LC-MS/MS applications:
-
Enhanced Ionization: The 4-methoxy group on the phenyl ring is an electron-donating group. This increases the proton affinity of the derivative, leading to more efficient protonation and a stronger signal in positive-ion ESI-MS compared to derivatives from unsubstituted PITC.
-
Improved Chromatographic Behavior: The addition of the methoxyphenethyl group significantly increases the molecular weight and hydrophobicity of the analyte. This results in improved retention on reversed-phase columns, moving the analyte away from the poorly retained matrix components and improving peak shape.[4]
-
Predictable and Sensitive Fragmentation: Upon CID in the mass spectrometer's collision cell, the thiourea linkage provides a predictable fragmentation site. The most common and stable fragmentation involves the cleavage of the C-N bond, yielding a highly abundant product ion corresponding to the protonated MOPETIC fragment. This stable, high-mass fragment is ideal for sensitive and specific quantification using SRM/MRM.
Experimental Protocol: Derivatization of Amines in Plasma
This protocol provides a general framework for the derivatization of primary and secondary amines in a complex biological matrix like plasma. It is essential to validate the method for specific analytes and matrices.[4]
Reagent and Sample Preparation
-
Analytes: Prepare stock solutions of amine standards and internal standards (preferably stable isotope-labeled versions) in an appropriate solvent (e.g., methanol, water).
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 1-(2-isothiocyanatoethyl)-4-methoxybenzene (MOPETIC) in a mixture of pyridine and ethanol (1:1, v/v). Prepare this solution fresh daily.
-
Plasma Samples: Thaw frozen plasma samples on ice. To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
Derivatization Procedure
-
Evaporation: Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen at 30-40°C. This step removes the acetonitrile, which can interfere with the derivatization reaction.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a coupling buffer, typically a mixture of pyridine, ethanol, and water (e.g., 1:1:1, v/v/v).
-
Derivatization: Add 25 µL of the freshly prepared MOPETIC solution to the reconstituted sample.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 30 minutes. The reaction is typically rapid and does not require heating.
-
Reaction Quenching/Solvent Removal: After incubation, evaporate the sample to dryness again under a stream of nitrogen to remove the excess derivatization reagent and solvents.
-
Final Reconstitution: Reconstitute the final dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for injection.
Caption: Experimental workflow for MOPETIC derivatization of plasma amines.
Mass Spectrometry Method Development
Tuning and Precursor Ion Selection
Infuse a solution of a derivatized standard to determine the exact m/z of the protonated molecular ion [M+H]⁺. The mass of the MOPETIC moiety is 179.07 g/mol . Therefore, the mass of the derivatized analyte will be:
[M+H]⁺ = (Mass of Analyte + 179.07) + 1.0078
Fragmentation and Product Ion Selection
The key to a selective and sensitive MRM assay is the choice of a characteristic product ion. For MOPETIC-derivatized amines, the most reliable fragmentation is the cleavage that results in the protonated 4-methoxyphenethyl isothiocyanate fragment, which subsequently rearranges to a more stable ion. A highly probable and stable product ion corresponds to the 4-methoxy-styrene fragment ion at m/z 135.1 . This fragment arises from the cleavage of the thiourea bond followed by rearrangement. This common fragment ion allows for the use of precursor ion or neutral loss scans to screen for all derivatized amines in a sample.
Caption: Characteristic fragmentation of MOPETIC-derivatized amines in MS/MS.
Example MRM Transitions
| Analyte | Analyte Mass ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Dopamine | 153.18 | 333.2 | 135.1 |
| Histamine | 111.15 | 291.2 | 135.1 |
| Putrescine | 88.15 | 268.2 | 135.1 |
| Amphetamine | 135.21 | 315.3 | 135.1 |
Note: Precursor ion masses are calculated and should be confirmed experimentally.
Method Validation Considerations
A robust analytical method requires thorough validation.[4] Key parameters to assess for a MOPETIC-based LC-MS/MS assay include:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute and are detected in the MRM transitions for the analytes of interest.
-
Linearity and Range: Prepare calibration curves in the matrix over the expected concentration range. A linear model with a weighting factor (e.g., 1/x or 1/x²) is often appropriate. An R² value >0.99 is typically desired.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy (% bias) should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the peak area of an analyte spiked into a post-extraction blank sample to the peak area of the same analyte in a neat solution.
-
Recovery: Evaluate the efficiency of the entire sample preparation process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the derivatized analytes under various conditions (e.g., in the autosampler, freeze-thaw cycles) to ensure sample integrity during analysis.
Conclusion
Derivatization with 1-(2-isothiocyanatoethyl)-4-methoxybenzene (MOPETIC) is a highly effective strategy for the sensitive and robust quantification of primary and secondary amines by LC-MS/MS. The MOPETIC tag enhances chromatographic retention, improves ionization efficiency, and directs fragmentation to a common, stable product ion, simplifying method development and increasing sensitivity. The provided protocol offers a solid foundation for researchers to develop and validate high-performance analytical methods for a wide range of amine-containing compounds in complex biological matrices, ultimately enabling more accurate and reliable bioanalytical results.
References
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Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-81. Available from: [Link]
-
Keizers, P. H., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2012). Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids. Journal of Mass Spectrometry Society of Japan, 50(1), 1-8. Available from: [Link]
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de Jong, A. P., & van de Werken, G. (1989). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 66(12), 1053. Available from: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6599. Available from: [Link]
-
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring Using Derivatization Chemistry and Liquid Chromatography-Mass Spectrometry. Analytical chemistry, 84(1), 412-419. Available from: [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). Foods, 14(18), 3587. Available from: [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021). Metabolites, 11(6), 389. Available from: [Link]
-
The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2023). Foods, 12(1), 108. Available from: [Link]
-
Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. (n.d.). SCIEX. Available from: [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2017). University of Tartu, Institute of Chemistry. Available from: [Link]
-
Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.). ResearchGate. Available from: [Link]
-
Mass fragmentation pattern of compound 44. The ddition of aryl... (n.d.). ResearchGate. Available from: [Link]
-
Derivatization methods for quantitative bioanalysis by LC–MS/MS. (2012). Bioanalysis. Available from: [Link]
-
Targeted Metabolomics Combined with OPLS-DA to Elucidate Phenolic Differences in Eight Cashew Apples. (2022). Foods, 11(15), 2200. Available from: [Link]
-
A large-scale analysis of targeted metabolomics data from heterogeneous biological samples provides insights into metabolite dynamics. (2021). Metabolomics, 17(1), 11. Available from: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6599. Available from: [Link]
-
Song, P., et al. (2012). In Vivo Neurochemical Monitoring Using Derivatization Chemistry and Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 84(1), 412–419. Available from: [Link]
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Derivatization of amino acids with 2-(4-methoxyphenyl)ethyl isothiocyanate
Application Note & Protocol
Topic: Derivatization of Amino Acids with 2-(4-methoxyphenyl)ethyl Isothiocyanate for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the pre-column derivatization of amino acids using 2-(4-methoxyphenyl)ethyl isothiocyanate (MPEITC) for subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Most amino acids lack a native chromophore, making their direct detection by UV spectrophotometry challenging.[1] Derivatization with MPEITC, an analog of the classic Edman reagent phenyl isothiocyanate (PITC), attaches a UV-active moiety to primary and secondary amino acids, significantly enhancing their detectability.[1][2] This application note details the underlying chemical principles, provides validated, step-by-step protocols for sample derivatization and HPLC analysis, and offers expert insights into achieving robust and reproducible results.
Principle of the Method
The derivatization of amino acids with MPEITC is based on the Edman degradation chemistry.[3][4] The isothiocyanate group (-N=C=S) of MPEITC reacts with the nucleophilic primary or secondary amino group of an amino acid under alkaline conditions. This reaction forms a stable phenylthiocarbamyl (PTC) derivative, which in this case is a methoxyphenyl-ethyl-thiocarbamyl amino acid.
Scientist's Note (Expertise & Experience): The reaction is performed at an alkaline pH (typically 8.2-10.1) to ensure that the amino group (-NH2) of the amino acid is deprotonated. In its deprotonated state, the nitrogen atom has a lone pair of electrons, making it a strong nucleophile that can readily attack the electrophilic carbon atom of the isothiocyanate group. If the pH is too low (acidic), the amino group will be protonated (-NH3+), rendering it non-nucleophilic and preventing the reaction from proceeding efficiently.
The key advantages of this derivatization are:
-
Enhanced UV Detection: The methoxyphenyl group introduced by MPEITC is a strong chromophore, allowing for sensitive detection of the amino acid derivatives at wavelengths around 254 nm.[5][6]
-
Improved Chromatographic Separation: The derivatization process increases the hydrophobicity of the amino acids, making them well-suited for separation on common reverse-phase HPLC columns (e.g., C18).[7]
-
Stable Derivatives: The resulting thiourea linkage is stable, ensuring that the derivatives do not degrade during the chromatographic run.[1]
Caption: Figure 1: MPEITC Derivatization Reaction.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 100 mm, 3 µm particle size)[8]
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettors and tips
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Chemicals and Solvents
-
2-(4-methoxyphenyl)ethyl isothiocyanate (MPEITC)
-
Amino acid standards kit
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)[8]
-
Sodium Acetate, analytical grade[8]
-
n-Hexane, HPLC grade[9]
-
Ultrapure water (18.2 MΩ·cm)
Experimental Protocols
Reagent Preparation
-
Derivatization Reagent: Prepare a 10 mg/mL solution of MPEITC in acetonitrile.
-
Trustworthiness: This solution should be prepared fresh daily and stored protected from light to prevent degradation of the isothiocyanate.
-
-
Coupling Buffer: Prepare a solution of triethylamine in acetonitrile (e.g., 1 M). Alternatively, a mixture of ethanol:water:triethylamine (7:1:1 v/v/v) can be used as part of the derivatization solution.[10]
-
Mobile Phase A (Aqueous): 0.05 M Sodium Acetate buffer containing 0.05% triethylamine, adjusted to pH 6.4 with phosphoric or acetic acid.[5][8] Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile and water/buffer (e.g., 60:40 ACN:Water or 40% ACN, 10% MeOH, 50% Mobile Phase A).[5][8] Filter through a 0.22 µm membrane.
Standard and Sample Preparation
-
Amino Acid Standards: Prepare a mixed amino acid standard solution at a concentration of approximately 2.0 mmol/L in 0.1 N HCl or ultrapure water.[9]
-
Sample Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to release free amino acids.[10] The sample must then be dried completely to remove the acid.
-
Sample Neutralization: If samples are in strong acid (>0.1 N HCl), they must be neutralized. This can be done by adding an equivalent amount of NaOH or by incorporating a neutralization step into the derivatization.
Derivatization Procedure
This protocol is adapted from established methods for PITC derivatization.[9][10]
-
Pipette 100 µL of the amino acid standard or sample solution into a 1.5 mL reaction vial.
-
Add 50 µL of 1 M triethylamine-acetonitrile solution (Coupling Buffer).
-
Add 50 µL of 10 mg/mL MPEITC solution (Derivatization Reagent).
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Allow the reaction to proceed at room temperature for 60 minutes.[9]
-
Extraction Step (Expertise & Experience): Add 200 µL of n-hexane to the reaction vial. Vortex gently for 10-15 seconds and allow the phases to separate. This step is critical for removing excess MPEITC and other non-polar byproducts which can interfere with the chromatography, causing large solvent-front peaks and potentially shortening column life.[1][9]
-
Carefully remove and discard the upper n-hexane layer.
-
Evaporate the remaining lower aqueous/organic phase to dryness under a stream of nitrogen or in a vacuum centrifuge. This step removes the remaining volatile reagents.
-
Reconstitute the dried derivative residue in 500 µL of Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Caption: Figure 2: Experimental Workflow.
HPLC Conditions
-
Column: C18 Reverse-Phase, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 0.05 M Sodium Acetate, 0.05% TEA, pH 6.4
-
Mobile Phase B: Acetonitrile/Water (60:40, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 40 °C[11]
-
Injection Volume: 10 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 26.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 95 | 5 |
| 38.0 | 95 | 5 |
| Table 1: Example HPLC Gradient Program. This gradient should be optimized based on the specific column and amino acid mixture being analyzed. |
Expected Results & Discussion
The described method will produce sharp, well-resolved peaks for the MPEITC-derivatized amino acids. The elution order will generally proceed from more polar to less polar amino acids. For example, Aspartic Acid is expected to elute earlier than Phenylalanine. A standard chromatogram should be run to establish the retention times for each amino acid derivative under your specific system conditions.
Trustworthiness (Self-Validation):
-
Blank Injection: Always run a "reagent blank" (a mock derivatization with no amino acid sample) to identify any peaks originating from the reagents themselves or from contaminants.
-
Standard Curve: For quantification, a calibration curve should be generated for each amino acid using a series of standards of known concentrations. Linearity should be confirmed over the desired concentration range (e.g., r² > 0.998).[7]
-
Reproducibility: Repeated injections of the same standard should yield retention times with a relative standard deviation (RSD) of < 2%.
Potential Challenges & Expert Insights:
-
Isomer Separation: Isomeric amino acids like Leucine and Isoleucine can be challenging to separate.[12] Optimization of the HPLC gradient, temperature, or mobile phase composition may be required for baseline resolution.[11][12]
-
Matrix Effects: When analyzing complex biological samples (e.g., plasma), matrix components can interfere with derivatization or chromatography.[2] Proper sample clean-up, such as solid-phase extraction (SPE), may be necessary.
-
Reagent Stability: Isothiocyanates can degrade in the presence of moisture. Ensure all solvents are dry and reagents are stored properly. Using anhydrous conditions can improve reaction efficiency.[1]
Conclusion
Pre-column derivatization with 2-(4-methoxyphenyl)ethyl isothiocyanate is a robust and sensitive method for the quantitative analysis of amino acids by RP-HPLC. The procedure reliably attaches a chromophore to the analytes, enabling low-level detection and excellent chromatographic separation. By following the detailed protocols and incorporating the expert insights provided in this note, researchers can achieve accurate, reproducible, and trustworthy results for amino acid analysis in a variety of sample matrices.
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- National Institutes of Health (NIH). (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC.
- Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. PubMed, 25671319. doi: 10.1039/c4an01672f
- Baitai Peike Biotechnology. (n.d.). What are the reagents used in Edman degradation sequencing and its basic principles?.
- MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Eördögh, M., et al. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed, 10999557.
- ResearchGate. (2003).
- Chemistry LibreTexts. (2022, September 25). 26.
- ResearchGate. (2001).
- ResearchGate. (2013).
- Chromatography Today. (n.d.).
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- SciSpace. (2007). Synthesis of New Chiral Aliphatic Amino Diselenides and their Application as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes.
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.
- Springer Nature Experiments. (n.d.).
- Ebert, R. F. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. PubMed, 3728962. doi: 10.1016/0003-2697(86)90010-2
- EHU. (n.d.).
- SciSpace. (2022, March 14).
- Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- ResearchGate. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF.
- MDPI. (2024).
- Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC)
- National Institutes of Health (NIH). (2004). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING.
- ResearchGate. (2010).
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
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Application Notes and Protocols for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in Bioconjugation
In the dynamic landscape of drug development and proteomics, the strategic cross-linking of biomolecules is paramount for elucidating protein-protein interactions, stabilizing therapeutic conjugates, and developing novel diagnostic tools.[1] Among the diverse chemical entities employed for these purposes, isothiocyanates represent a class of reagents with unique reactivity profiles. This guide focuses on a specific heterobifunctional cross-linking agent, 1-(2-isothiocyanatoethyl)-4-methoxybenzene , detailing its application in the covalent modification of proteins and other biomolecules.
The isothiocyanate moiety (–N=C=S) is an electrophilic group that readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues.[2] The methoxybenzene component of this particular cross-linker imparts a degree of hydrophobicity, which can be advantageous for targeting proteins in lipid-rich environments or for applications requiring membrane permeability. The ethyl linker provides a spatial separation between the reactive isothiocyanate group and the aromatic ring, influencing the cross-linking distance.
This document serves as a comprehensive resource, providing not only the fundamental principles of isothiocyanate-mediated cross-linking but also detailed, field-proven protocols to empower researchers in their experimental endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2-isothiocyanatoethyl)-4-methoxybenzene is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NOS | Internal Data |
| Molecular Weight | 193.27 g/mol | Internal Data |
| Appearance | Liquid | Internal Data |
| Purity | ≥95% | Internal Data |
| Storage | Sealed in dry, 2-8°C | Internal Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile) | [3] |
Mechanism of Action: The Chemistry of Isothiocyanate Cross-Linking
The utility of 1-(2-isothiocyanatoethyl)-4-methoxybenzene as a cross-linking agent is rooted in the electrophilic nature of the isothiocyanate group. This group serves as a target for nucleophilic attack by specific amino acid side chains within a protein.
Reaction with Primary Amines (Lysine Residues)
The most common target for isothiocyanate cross-linkers is the primary amine group found on the side chain of lysine residues and the N-terminus of polypeptide chains. The reaction proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate, forming a stable thiourea linkage.[4]
This reaction is highly pH-dependent. At alkaline pH (typically 8.5-9.5), the ε-amino group of lysine is deprotonated and thus more nucleophilic, facilitating the reaction.[5]
Reaction with Thiols (Cysteine Residues)
Isothiocyanates can also react with the sulfhydryl groups of cysteine residues to form a dithiocarbamate linkage. This reaction is generally favored at a slightly acidic to neutral pH (around 6.5-7.5). However, it is important to note that the dithiocarbamate bond can be reversible, particularly in the presence of other thiols.[2]
Experimental Protocols
The following protocols provide a starting point for the use of 1-(2-isothiocyanatoethyl)-4-methoxybenzene in protein cross-linking experiments. Optimization may be required depending on the specific protein and application.
Protocol 1: General Protein Cross-Linking
This protocol is designed for the general cross-linking of a purified protein to study its structure or to form protein conjugates.
Materials:
-
1-(2-isothiocyanatoethyl)-4-methoxybenzene
-
Purified protein of interest
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis tubing (for removal of excess cross-linker)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of 1-(2-isothiocyanatoethyl)-4-methoxybenzene in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Cross-linking Reaction:
-
Add the desired molar excess of the cross-linker stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light if the protein or application is light-sensitive.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted cross-linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6]
-
Characterization: Analyze the cross-linked protein using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm the extent of modification.[7]
Protocol 2: Cell Surface Protein Cross-Linking
The hydrophobicity of 1-(2-isothiocyanatoethyl)-4-methoxybenzene may allow it to penetrate cell membranes. This protocol is designed to favor the cross-linking of cell surface proteins by performing the reaction at low temperatures to minimize internalization.
Materials:
-
1-(2-isothiocyanatoethyl)-4-methoxybenzene
-
Cell suspension (e.g., 1 x 10⁷ cells/mL)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in ice-cold PBS at the desired concentration.
-
Cross-linker Preparation: Prepare a fresh stock solution of 1-(2-isothiocyanatoethyl)-4-methoxybenzene in anhydrous DMSO.
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the cell suspension to the desired final concentration (e.g., 1-5 mM).
-
Incubate on ice for 30-60 minutes with occasional gentle mixing.
-
-
Quenching the Reaction: Add ice-cold Quenching Buffer to a final concentration of 50 mM and incubate on ice for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using an appropriate Lysis Buffer.
-
Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting to identify cross-linked protein complexes.
Self-Validation and Characterization of Cross-Linked Products
The success of a cross-linking experiment relies on the ability to validate and characterize the resulting products.
SDS-PAGE Analysis
A simple and effective method to visualize the formation of cross-linked products is SDS-PAGE. Intermolecularly cross-linked proteins will appear as higher molecular weight bands on the gel compared to the unmodified protein.
Mass Spectrometry
For a more detailed analysis, mass spectrometry (MS) is the method of choice.[8] By digesting the cross-linked protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS, it is possible to identify the specific amino acid residues that have been cross-linked. This provides valuable structural information about protein-protein interaction sites.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Buffer: The use of amine-free buffers such as bicarbonate or borate at an alkaline pH is critical to prevent the quenching of the isothiocyanate group and to ensure the primary target, lysine, is in its reactive, deprotonated state.[5]
-
Stoichiometry: The molar ratio of the cross-linker to the protein is a key parameter that needs to be optimized. A low ratio may result in incomplete cross-linking, while a high ratio can lead to excessive modification and potential protein aggregation or loss of function.[9]
-
Reaction Time and Temperature: These parameters influence the extent of the cross-linking reaction. Shorter incubation times at room temperature are often sufficient, but for sensitive proteins, a longer incubation at 4°C can minimize denaturation.
-
Quenching: The addition of a high concentration of a primary amine-containing compound like Tris or glycine is essential to stop the reaction and prevent non-specific cross-linking during subsequent sample handling.
-
Stability: Isothiocyanates can be susceptible to hydrolysis in aqueous solutions.[10][11] Therefore, it is crucial to prepare stock solutions in anhydrous organic solvents and add them to the aqueous reaction mixture immediately before starting the incubation.
References
- Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534–537.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 41(3), 194.
- Xiao, H., & Parkin, K. L. (2006). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Agricultural and Food Chemistry, 54(21), 8147–8154.
- Nakamura, Y. (2012). Physiological relevance of covalent protein modification by dietary isothiocyanates. Bioscience, Biotechnology, and Biochemistry, 76(12), 2185–2193.
- Paës, G. (2013). The best protocol for FITC labeling of proteins.
-
Francis, M. B. (n.d.). Protein Modification. Francis Lab Berkeley. Retrieved from [Link]
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9276–9317.
- Wang, J., & Lu, Z.-R. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Controlled Release, 259, 163–173.
- Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. FOOD CHEMISTRY, 480.
- Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020).
- Vance, D. E., & Feingold, D. S. (1970). Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthuohydantoins by gas-liquid chrormatography. Analytical Biochemistry, 36(1), 30–42.
- Davies, M. J. (2020).
- Derda, R., & Jafari, M. R. (2018). Synthetic Cross-linking of Peptides: Molecular Linchpins for Peptide Cyclization. Protein and Peptide Letters, 25(12), 1051–1075.
- Gansow, O. A., & Brechbiel, M. W. (1991). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions.
-
O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. YouTube. Retrieved from [Link]
- Davies, M. J. (2016). Modification of extracellular matrix proteins by oxidants and electrophiles. Free Radical Biology and Medicine, 97, 28–41.
- Sadowski, M. C., & Ciaccio, P. J. (2011). Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis. BMC Research Notes, 4, 270.
- Berg, A., et al. (2019). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. International Journal of Molecular Sciences, 20(18), 4531.
- Gauthier, M. A., & Klok, H.-A. (2008). Advances in Bioconjugation. Polymer Chemistry, 46(12), 3637–3665.
- Zhu, J., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 195.
- Harwood, C. C., et al. (2017). Avicinylation (thioesterification): A protein modification that can regulate the response to oxidative and nitrosative stress. Proceedings of the National Academy of Sciences, 114(10), 2586–2591.
- Nußbaumer, F., et al. (2022). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry.
-
Bruce, J. E., et al. (n.d.). In vivo cross-linking mass spectrometry for protein and complex structural analysis. Bruce Lab - University of Washington. Retrieved from [Link]
- Bruce, J. E., et al. (2025). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. bioRxiv.
- Weichsel, A., et al. (2021).
- Barbas, C. F., 3rd, & Lerner, R. A. (1995). p-maleimidophenyl isocyanate: a novel heterobifunctional linker for hydroxyl to thiol coupling. Journal of the American Chemical Society, 117(47), 11663–11664.
- MacKerell, A. D., Jr. (2017). Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates.
- Gotor, V. (2023). Photocatalyzed elaboration of antibody-based bioconjugates. Beilstein Journal of Organic Chemistry, 19, 1683–1693.
Sources
- 1. mbfberkeley.com [mbfberkeley.com]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 9. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-(4-methoxyphenyl)ethyl Isothiocyanate in Solution
Welcome to the technical support center for 2-(4-methoxyphenyl)ethyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound in solution. By understanding the principles of its stability and degradation, you can ensure the integrity and reproducibility of your experiments.
Introduction to the Challenge: The Reactivity of Isothiocyanates
2-(4-methoxyphenyl)ethyl isothiocyanate, like other isothiocyanates (ITCs), is a valuable compound in various research fields, including drug discovery, due to its biological activities. However, the very chemical feature that imparts its bioactivity—the electrophilic isothiocyanate group (-N=C=S)—also makes it susceptible to degradation, primarily through hydrolysis.[1][2] This guide will provide you with the knowledge and practical steps to minimize hydrolysis and maintain the stability of your 2-(4-methoxyphenyl)ethyl isothiocyanate solutions.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm observing a progressive loss of my compound's biological activity over a short period. What could be the cause?
A1: Cause and Explanation
A decline in biological activity is a classic indicator of compound degradation. The most probable cause is the hydrolysis of the isothiocyanate functional group. The carbon atom in the -N=C=S group is highly electrophilic and readily attacked by nucleophiles, with water being a common nucleophile in many experimental settings. This reaction leads to the formation of an unstable thiocarbamic acid intermediate, which then rapidly decomposes to the corresponding primary amine, 2-(4-methoxyphenyl)ethylamine, and carbonyl sulfide (which can further hydrolyze to carbon dioxide and hydrogen sulfide). This amine metabolite typically lacks the specific biological activity of the parent isothiocyanate.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the general mechanism of isothiocyanate hydrolysis.
Caption: General hydrolysis pathway of 2-(4-methoxyphenyl)ethyl isothiocyanate.
Solution:
To mitigate hydrolysis, you must rigorously control the presence of water in your solutions and storage environment.
-
Solvent Choice: Utilize anhydrous (dry) organic solvents for preparing your stock solutions.
-
Storage Conditions: Store both the neat compound and its solutions in a desiccated environment at low temperatures.
-
pH Control: Avoid aqueous solutions, especially those with a neutral to alkaline pH, as these conditions significantly accelerate hydrolysis.[3]
Q2: My HPLC/LC-MS analysis shows a decreasing peak for my compound and the appearance of a new, more polar peak over time. What am I seeing?
A2: Cause and Explanation
This chromatographic observation is a direct confirmation of the degradation of 2-(4-methoxyphenyl)ethyl isothiocyanate. The parent compound is relatively nonpolar, while its primary hydrolysis product, 2-(4-methoxyphenyl)ethylamine, is significantly more polar due to the presence of the primary amine group. In reversed-phase HPLC, more polar compounds have shorter retention times. Therefore, the new, earlier-eluting peak corresponds to the amine degradation product. Several HPLC-based methods have been developed to monitor the stability and degradation of isothiocyanates.[4][5][6]
Solution:
To confirm the identity of the new peak, you can:
-
Mass Spectrometry (MS): Analyze the peak by MS to confirm if its mass-to-charge ratio (m/z) corresponds to that of 2-(4-methoxyphenyl)ethylamine.
-
Reference Standard: If available, run a standard of 2-(4-methoxyphenyl)ethylamine on your HPLC system to compare its retention time with the unknown peak.
To prevent this degradation, implement the following preventative measures:
-
Protocol for Solution Preparation: Follow a strict protocol for preparing and handling your solutions, as detailed in the "Experimental Protocols" section below.
-
Immediate Use: Prepare solutions fresh and use them as quickly as possible. Avoid long-term storage of dilute solutions, especially in protic solvents.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of 2-(4-methoxyphenyl)ethyl isothiocyanate.
Q3: What are the ideal solvents for preparing stock solutions of 2-(4-methoxyphenyl)ethyl isothiocyanate?
A3: The ideal solvents are anhydrous, aprotic organic solvents in which the compound is readily soluble. Based on data for structurally similar isothiocyanates like phenethyl isothiocyanate (PEITC), the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethanol (While protic, anhydrous ethanol can be used for short-term storage if necessary, but DMSO and DMF are generally preferred for long-term stability).
It is crucial to use high-purity, anhydrous grades of these solvents to minimize water content. 2-Methoxyphenyl isothiocyanate, a related compound, is noted to be soluble in organic solvents but has limited solubility in water.[7]
Q4: What are the optimal storage conditions for both the neat compound and its solutions?
A4: To maximize the shelf-life of 2-(4-methoxyphenyl)ethyl isothiocyanate, adhere to the following storage recommendations, which are based on safety data sheets for similar compounds:
| Condition | Neat Compound | Stock Solution |
| Temperature | -20°C is recommended for long-term storage. | -20°C or -80°C. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Purge the solvent with an inert gas before preparing the solution and store the solution under an inert atmosphere. |
| Container | Use a tightly sealed, amber glass vial to protect from light and moisture. | Use vials with PTFE-lined caps to ensure a tight seal. |
| Environment | Store in a desiccator to minimize exposure to ambient moisture. | Store in a desiccator or a moisture-controlled environment. |
Incompatible Materials: Avoid storing near acids, strong bases, oxidizing agents, alcohols, and amines, as these can react with the isothiocyanate group.
Q5: How does pH affect the stability of 2-(4-methoxyphenyl)ethyl isothiocyanate in aqueous solutions?
A5: The hydrolysis of isothiocyanates is highly pH-dependent.
-
Acidic Conditions (pH < 7): Hydrolysis is generally slower under acidic conditions. The reaction can be catalyzed by acid, involving the protonation of the nitrogen atom, which makes the carbon atom more susceptible to nucleophilic attack by water.[8]
-
Neutral to Alkaline Conditions (pH ≥ 7): The rate of hydrolysis increases significantly in neutral and, especially, alkaline solutions. Under these conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic carbon of the isothiocyanate group, leading to rapid degradation.
Decision Workflow for Experimental Setup
Caption: Decision workflow for selecting an appropriate solvent system.
Experimental Protocols
Adherence to strict experimental protocols is paramount for ensuring the stability of your compound.
Protocol 1: Preparation of a Stock Solution
This protocol provides a step-by-step guide for preparing a stable stock solution of 2-(4-methoxyphenyl)ethyl isothiocyanate.
-
Materials:
-
2-(4-methoxyphenyl)ethyl isothiocyanate (neat compound)
-
Anhydrous DMSO or DMF
-
Inert gas (argon or nitrogen)
-
Dry glass vial with a PTFE-lined screw cap
-
Micropipettes with dry tips
-
-
Procedure:
-
Allow the vial of the neat compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
In a fume hood, carefully weigh the desired amount of the compound into a dry, tared vial.
-
Purge the vial containing the compound with a gentle stream of inert gas for 1-2 minutes.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration.
-
Tightly seal the vial and vortex until the compound is fully dissolved.
-
For immediate use, proceed with your experiment. For storage, flush the headspace of the vial with inert gas before sealing tightly.
-
Wrap the vial in aluminum foil to protect it from light and store it at -20°C or -80°C in a desiccator.
-
Protocol 2: Monitoring Compound Stability by HPLC
This protocol outlines a general method for assessing the stability of your compound in a specific solvent or buffer system.
-
Sample Preparation:
-
Prepare a solution of 2-(4-methoxyphenyl)ethyl isothiocyanate in the solvent system of interest at a known concentration (e.g., 10 µM).
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots into the HPLC.
-
-
HPLC Conditions (General Example - optimization may be required):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, then ramp up to elute the compound and its potential degradation product.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has significant absorbance (this may require a UV scan of the compound).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of 2-(4-methoxyphenyl)ethyl isothiocyanate at each time point.
-
Plot the peak area versus time to determine the rate of degradation.
-
Monitor for the appearance and growth of new peaks, particularly at earlier retention times, which may correspond to the amine hydrolysis product.
-
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available from: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available from: [Link]
-
Mechanism of action of isothiocyanates. A review. SciELO Colombia. Available from: [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. Available from: [Link]
-
HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. PMC. Available from: [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. J-STAGE. Available from: [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Available from: [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. Available from: [Link]
-
Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals. Available from: [Link]
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Available from: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. Available from: [Link]
-
Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers. Available from: [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Available from: [Link]
Sources
- 1. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Side Reactions of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene with Buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this isothiocyanate in your experiments. We will delve into the potential side reactions with common laboratory buffers and provide you with the knowledge to mitigate these issues, ensuring the success of your bioconjugation and labeling studies.
Understanding the Reactivity of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a valuable reagent for covalently modifying biomolecules containing primary or secondary amine groups. The core of its reactivity lies in the electrophilic isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles. However, this reactivity is not entirely specific to the target molecule and can lead to unwanted side reactions with components of your buffer system. Understanding these potential pitfalls is the first step toward successful and reproducible results.
The most common nucleophiles encountered in biological buffers that can react with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene are primary amines, secondary amines, and thiols. The pH of the reaction buffer plays a critical role in dictating the predominant reaction pathway.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during experiments with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in a question-and-answer format.
Q1: My conjugation reaction is showing low yield. What are the possible reasons related to the buffer?
A1: Low conjugation yield is a frequent issue and can often be traced back to the choice of buffer. Here are the primary buffer-related culprits:
-
Presence of Primary or Secondary Amine Buffers: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are a major cause of low yield. The amine groups on these buffer molecules are nucleophilic and will compete with your target molecule for reaction with the isothiocyanate, forming a thiourea adduct with the buffer.[1]
-
Incorrect Reaction pH: The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[2] If your buffer pH is too low, the amine groups on your target molecule will be protonated (-NH3+), reducing their nucleophilicity and slowing down the desired reaction. Conversely, a pH that is too high (above 9.5) can lead to increased hydrolysis of the isothiocyanate.
-
Instability of the Isothiocyanate: Isothiocyanates can be unstable in aqueous solutions and their degradation is often accelerated in buffered solutions. This hydrolysis leads to the formation of an unreactive amine, thereby reducing the concentration of the active reagent available for your conjugation reaction.
Q2: I am using a Tris buffer and observing a significant loss of my isothiocyanate reagent. What is happening?
A2: Tris buffer contains a primary amine group, which is a potent nucleophile that reacts directly with the isothiocyanate group of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. This reaction forms a stable thiourea adduct between the isothiocyanate and the Tris molecule, effectively consuming your reagent and preventing it from reacting with your intended target. This side reaction is particularly favorable at the typical working pH of Tris buffers (around 7.5-8.5).
Q3: Are there any "safe" buffers to use with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene?
A3: Yes, to minimize side reactions, it is crucial to use buffers that do not contain primary or secondary amines, or other strong nucleophiles. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer that is generally compatible with isothiocyanate chemistry. However, be aware that the stability of isothiocyanates can still be limited in aqueous solutions.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another suitable buffer as it contains a tertiary amine, which is significantly less reactive towards isothiocyanates.
-
Carbonate-Bicarbonate Buffer: This buffer system is often used for isothiocyanate conjugations as it provides the optimal alkaline pH range (9.0-9.5) for the reaction with primary amines on the target molecule.
Q4: I suspect a side reaction has occurred. How can I confirm this and characterize the side products?
A4: Several analytical techniques can be employed to detect and characterize side products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to separate the desired conjugate from unreacted starting materials and any side products. By comparing the chromatograms of your reaction mixture with those of control reactions (e.g., isothiocyanate in buffer alone), you can identify the formation of new species. The inclusion of a UV detector is beneficial as the benzene ring in 1-(2-Isothiocyanatoethyl)-4-methoxybenzene provides a chromophore.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the different components in your reaction mixture. This can confirm the identity of the desired conjugate and help in the structural elucidation of any side products, such as the adduct with Tris buffer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the reaction products. For example, the formation of a thiourea linkage can be confirmed by the appearance of characteristic signals in the 1H and 13C NMR spectra.
Q5: How can I quench the reaction and remove excess 1-(2-Isothiocyanatoethyl)-4-methoxybenzene?
A5: To stop the reaction and remove any unreacted isothiocyanate, you can add a small molecule containing a primary amine. This "scavenger" will react with the excess isothiocyanate, forming a small, easily removable adduct. Common quenching reagents include:
-
Tris or Glycine: A small amount of a concentrated solution of Tris or glycine can be added to the reaction mixture.
-
Ethanolamine: Another effective quenching agent.
After quenching, the small molecule adducts and excess quenching reagent can be removed by dialysis, size-exclusion chromatography, or other purification methods suitable for your target molecule.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a Protein with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
This protocol provides a general guideline. Optimization of the molar ratio of isothiocyanate to protein and reaction time may be necessary.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any other primary amine-containing substances.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the isothiocyanate over the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted isothiocyanate, quenching reagent, and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Protocol 2: HPLC-MS Method for Analyzing Reaction Products
This is a general method that may require optimization for your specific instrumentation and molecules.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and mass spectrometry in positive ion mode.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene with a target protein and the competing side reaction with Tris buffer.
Caption: Reaction pathways of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene.
Buffer Reactivity Comparison
| Buffer Component | Nucleophilic Group | Reactivity with Isothiocyanate | Recommended Use |
| Tris | Primary Amine | High | Not Recommended |
| Glycine | Primary Amine | High | Not Recommended for reaction buffer, suitable for quenching |
| HEPES | Tertiary Amine | Low | Recommended |
| Phosphate | None | None | Recommended |
| Carbonate/Bicarbonate | None | None | Recommended (for pH control) |
| Thiols (e.g., DTT) | Thiol | High (at neutral pH) | Avoid in reaction buffer unless targeting thiols |
References
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. I.
- Kjær, A., & Djerassi, C. (1964). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 18, 1835-1844.
- BenchChem. (2025). Application Notes and Protocols for (1-Isothiocyanatoethyl)
- Shapiro, A. B. (2019). Answer to "What is the protocol for preparing Tris-SO₄?".
- Ali, R., Fujii, Y., & Tabata, M. (2004). Oxidative DNA damage induced by HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid) buffer in the presence of Au(III). Journal of inorganic biochemistry, 98(11), 1757–1763.
- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 124(31), 9214–9221.
- Aydın, E., & Soykan, C. (2015). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
- Vector Laboratories. (n.d.).
- Riyanto, S., Sudjadi, & Rohman, A. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 8(5), 419-424.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Hansen, M. E., Laursen, T., & Møller, B. L. (2015). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(35), 7747–7756.
- Harada, T., et al. (2013). Copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters with chiral bisphosphine ligands. Beilstein Journal of Organic Chemistry, 9, 1236-1241.
- Bio-Techne. (n.d.).
- Li, Q., et al. (2006). Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. Magnetic resonance in chemistry: MRC, 44(7), 720–723.
- University of California, San Diego. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- ResearchGate. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6.
- Semantic Scholar. (n.d.).
- MDPI. (2021). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 26(16), 4995.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- ChemicalBook. (n.d.). 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum.
- Tsoupras, A., & Zabetakis, I. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(7), 2136.
- Lazzeri, L., et al. (2022).
- BLD Pharm. (n.d.).
- Chemdad Co. (n.d.).
- Hit2Lead. (n.d.).
- Veronese, F. M., & Pasut, G. (2013). Bioconjugation Protocols. Methods in molecular biology (Clifton, N.J.), 1045, 11–29.
Sources
Troubleshooting low labeling efficiency with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Technical Support Center: 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. This document is designed to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your labeling experiments. My goal is to explain the causality behind experimental choices, ensuring you can develop robust, self-validating protocols.
Troubleshooting Guide: Low Labeling Efficiency
Experiencing lower-than-expected labeling efficiency is a common hurdle in bioconjugation. This guide provides a systematic approach to diagnosing and resolving the root causes of this issue.
Q1: Why is my labeling efficiency with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene unexpectedly low?
Low efficiency is rarely due to a single factor. It's typically a result of suboptimal reaction conditions or compromised reagents. Let's break down the most common culprits.
The "Why": The isothiocyanate group (-N=C=S) of your reagent reacts with primary amines (-NH₂), such as the N-terminus of a protein or the side chain of a lysine residue. For this reaction to occur, the amine must be in its unprotonated, nucleophilic state. This state is favored under slightly alkaline (basic) conditions. If the pH is too low (acidic), the amine will be protonated (-NH₃⁺), rendering it non-nucleophilic and unable to attack the isothiocyanate. Conversely, if the pH is too high (typically > 9.5), the isothiocyanate group itself becomes susceptible to hydrolysis, where it reacts with water instead of your biomolecule, thus "inactivating" the labeling reagent.[1][2]
The Solution:
-
Verify and Adjust pH: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0.[3] Use a calibrated pH meter to confirm the pH of your buffer immediately before use.
-
Choose the Right Buffer: Use non-amine-containing buffers such as sodium carbonate, sodium bicarbonate, or borate buffers. Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), will compete with your target molecule for the labeling reagent, drastically reducing efficiency.
The "Why": 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, like other isothiocyanates, is highly sensitive to moisture.[4] The isothiocyanate group can hydrolyze when exposed to water, rendering it inactive. This is a primary reason for failed or inefficient labeling reactions.
The Solution:
-
Proper Storage: Store the reagent desiccated at 2-8°C and protected from light.[5]
-
Fresh Stock Solutions: Prepare stock solutions of the reagent immediately before use in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] Do not store the reagent in aqueous solutions.[5]
-
Equilibrate Before Opening: Before opening the vial, allow it to warm to room temperature to prevent moisture from condensing on the cold powder.[6]
The "Why": The stoichiometry of the reaction is critical. Using too little labeling reagent will naturally result in a low degree of labeling. Conversely, using an excessive amount can lead to protein precipitation or modification of residues that might compromise the biomolecule's function.[7]
The Solution:
-
Optimize the Molar Ratio: Start with a molar excess of the labeling reagent. A common starting point is a 10- to 20-fold molar excess of the isothiocyanate reagent over the protein.[8]
-
Systematic Titration: If efficiency remains low, perform a series of experiments with increasing molar ratios (e.g., 10x, 20x, 50x, 100x) to find the optimal balance between labeling efficiency and protein integrity.[7][8]
The "Why": The state of your protein or other target molecule can significantly impact the outcome. The presence of competing nucleophiles, low protein concentration, or inaccessible amine groups can all lead to poor labeling.
The Solution:
-
Purify Your Biomolecule: Ensure your protein solution is free from other amine-containing contaminants (e.g., ammonium salts, Tris buffer) by performing a buffer exchange using dialysis or a desalting column.
-
Concentration Matters: The labeling reaction is concentration-dependent. Aim for a protein concentration of at least 2 mg/mL.[8] If your protein is too dilute, the reaction kinetics will be slow, leading to poor efficiency.
-
Assess Amine Accessibility: Not all lysine residues on a folded protein are accessible to the labeling reagent.[7] If your protein has few accessible primary amines, this may inherently limit the achievable degree of labeling.
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// Sub-nodes for Biomolecule Biomolecule_Purity [label="Buffer exchanged?\n(No competing amines)", fillcolor="#FFFFFF", fontcolor="#202124"]; Biomolecule_Conc [label="Concentration > 2 mg/mL?", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Check_Reagent; Start -> Check_Conditions; Start -> Check_Biomolecule;
Check_Reagent -> Reagent_Storage; Check_Reagent -> Reagent_Stock;
Check_Conditions -> Conditions_pH; Check_Conditions -> Conditions_Buffer; Check_Conditions -> Conditions_Ratio;
Check_Biomolecule -> Biomolecule_Purity; Check_Biomolecule -> Biomolecule_Conc; } end_dot Caption: Troubleshooting workflow for low labeling efficiency.
Frequently Asked Questions (FAQs)
Q2: What is the fundamental reaction mechanism for labeling with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene?
The labeling reaction is a nucleophilic addition. The nitrogen atom of a primary amine on your biomolecule acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea bond, covalently linking the reagent to your target.[2][5] This bond is generally considered very stable under typical in vitro and in vivo physiological conditions.[9]
// Reactants Reagent [label="{1-(2-Isothiocyanatoethyl)-4-methoxybenzene | H₃CO-Ph-CH₂CH₂-N=C=S}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="{Biomolecule | R-NH₂}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Product [label="{Conjugate | H₃CO-Ph-CH₂CH₂-NH-C(=S)-NH-R}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Reagent -> Product [label="+"]; Amine -> Product [label="pH 8.0-9.0\n(Nucleophilic Attack)"]; } end_dot Caption: Reaction of isothiocyanate with a primary amine.
Q3: How do I remove unreacted 1-(2-Isothiocyanatoethyl)-4-methoxybenzene after the reaction is complete?
It is crucial to remove any non-covalently bound reagent, as it can interfere with downstream applications. The most effective method is size-exclusion chromatography, using a desalting column (e.g., Sephadex G-25 or G-50).[7] This technique separates the larger, labeled biomolecule from the smaller, unreacted reagent molecules. Dialysis against an appropriate buffer is also a viable, albeit slower, alternative.
Q4: I'm observing precipitation during my labeling reaction. What could be the cause?
Precipitation can occur for a few reasons:
-
High Degree of Labeling: Excessive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to aggregation. Try reducing the molar excess of the labeling reagent.[7]
-
Solvent Shock: The labeling reagent is typically dissolved in an organic solvent (DMSO/DMF). Adding this stock solution too quickly to your aqueous protein solution can cause the protein to precipitate. Add the reagent stock slowly, in small aliquots, while gently stirring the protein solution.
-
Protein Instability: The required alkaline pH might be close to your protein's isoelectric point, reducing its solubility. Ensure your protein is stable at the chosen reaction pH.
Key Protocols & Data
Recommended Reaction Parameters
For consistent results, careful control of reaction parameters is essential. The table below summarizes the recommended starting conditions for labeling a generic IgG antibody.
| Parameter | Recommended Value | Rationale & Key Considerations |
| pH | 8.5 - 9.0 | Balances amine deprotonation for reactivity with minimizing isothiocyanate hydrolysis.[1][3] |
| Buffer | 100 mM Sodium Carbonate | Amine-free to prevent competition. Freshly prepared is best. |
| Temperature | 4°C to Room Temp (22°C) | 4°C can be used for longer reactions (e.g., overnight) to preserve protein stability. Room temperature is suitable for shorter reactions (1-2 hours).[7] |
| Molar Ratio | 10-20 fold excess of reagent | A good starting point to achieve sufficient labeling without causing protein precipitation.[8] |
| Protein Conc. | 2 - 10 mg/mL | Higher concentrations improve reaction kinetics. |
Protocol 1: General Procedure for Protein Labeling
This protocol provides a self-validating workflow for labeling a protein with 1-(2-Isothiocyanatoethyl)-4-methoxybenzene.
-
Buffer Exchange: Dialyze your protein sample (e.g., 1-5 mg) against 100 mM sodium carbonate buffer, pH 9.0, overnight at 4°C to remove any interfering substances.
-
Determine Protein Concentration: After dialysis, measure the precise protein concentration using A₂₈₀ absorbance or a BCA assay.
-
Prepare Reagent Stock: Immediately before use, dissolve 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
Initiate Reaction: While gently stirring the protein solution, add the calculated volume of the reagent stock to achieve the desired molar excess (e.g., 20x). Add the stock solution slowly in small aliquots.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as hydroxylamine or Tris, to a final concentration of ~50 mM.
-
Purify Conjugate: Separate the labeled protein from unreacted reagent and byproducts using a desalting column (e.g., G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterize Conjugate: Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the label to determine the final protein concentration and the Degree of Labeling (see Protocol 2).
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule.[10] It is a critical quality control parameter.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene.
-
Calculate DOL: Use the following formula:
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_label]
-
Aₘₐₓ: Absorbance of the conjugate at the λₘₐₓ of the label.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_label: Molar extinction coefficient of the labeling reagent at its λₘₐₓ.
-
CF₂₈₀: A correction factor to account for the label's absorbance at 280 nm (A₂₈₀ of label / Aₘₐₓ of label).
Note: The extinction coefficient and correction factor for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene must be determined empirically or obtained from the supplier.
-
References
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (n.d.). National Center for Biotechnology Information. [Link]
-
Why is my protein labelling not working? (2022). ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Center for Biotechnology Information. [Link]
-
The best protocol for FITC labeling of proteins. (2013). ResearchGate. [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020). YouTube. [Link]
-
Isothiocyanate chemistry diagram. (n.d.). ResearchGate. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? (2015). ResearchGate. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). National Center for Biotechnology Information. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2022). ACS Publications. [Link]
-
Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Minimizing non-specific binding of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
A Guide to Minimizing Non-Specific Binding in Bioconjugation and Assay Development
Welcome to the technical support guide for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing non-specific binding (NSB) during your experiments. As Senior Application Scientists, we understand that achieving high signal-to-noise is paramount for generating reliable and reproducible data. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.
Understanding the Core Challenge: The Dual Nature of Non-Specific Binding
1-(2-Isothiocyanatoethyl)-4-methoxybenzene is a valuable tool for covalently labeling proteins and other biomolecules. Its power lies in the highly reactive isothiocyanate (ITC) group, which forms stable thiourea bonds with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[1][2] However, this reactivity, combined with the molecule's structural properties, can also be a source of experimental noise.
Non-specific binding (NSB) with this reagent is a two-fold problem:
-
Covalent NSB: Unreacted or excess ITC molecules can covalently bind to unintended targets in your sample or on your assay surface (e.g., a microplate well or blotting membrane), leading to high background.
-
Non-Covalent NSB: The methoxybenzene portion of the molecule imparts hydrophobicity. This can lead to non-specific adsorption onto surfaces or other proteins through hydrophobic and/or electrostatic interactions, which also contributes to background noise.[3][4]
This guide is structured to address both of these challenges head-on, providing a clear path from reaction optimization to final application.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered by users in a direct question-and-answer format.
Question 1: I'm seeing very high background signal in my downstream application (e.g., ELISA, Western Blot, or immunofluorescence). What is the most likely cause?
High background is the classic symptom of rampant non-specific binding. The key is to determine the source. We can diagnose this with a logical, step-by-step approach.
Logical Troubleshooting Workflow for High Background
Caption: Troubleshooting Decision Tree for High Background Signal.
Expert Analysis:
-
Unpurified Conjugate: This is the most common error. Free, unreacted 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in your protein solution will bind non-specifically to any protein or surface it encounters in your assay. Solution: You must rigorously remove all unreacted reagents after the labeling reaction. See Protocol 2 for details on purification via desalting columns or dialysis.[1][5][6]
-
Inadequate Blocking: If the conjugate is pure, the issue likely lies in the assay itself. Assay surfaces (like polystyrene plates or nitrocellulose membranes) have a high capacity for non-specific protein adsorption.[3][7] Solution: Your blocking step is critical. Use a high-quality blocking agent like 3-5% Bovine Serum Albumin (BSA) or casein in a buffer like TBS-T or PBS-T for at least 1-2 hours.[3][7][8] See Protocol 3 for blocking strategies.
-
Over-labeling: Using a large molar excess of the ITC reagent can lead to a high degree of labeling (DOL). This can alter the protein's physicochemical properties, increasing its hydrophobicity and promoting aggregation, which in turn leads to NSB. Solution: Titrate the molar ratio of the ITC reagent to your protein. Start with a lower ratio (e.g., 5:1) and work upwards. See Protocol 1.
Question 2: My labeled protein seems to be precipitating out of solution. What's happening and how can I fix it?
Protein precipitation is a strong indicator of instability, often caused by the conjugation process itself.
Causality:
-
Over-labeling: As mentioned above, attaching too many hydrophobic 1-(2-Isothiocyanatoethyl)-4-methoxybenzene molecules can disrupt the protein's hydration shell, leading to aggregation and precipitation.
-
Solvent Shock: The ITC reagent is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent (e.g., >10% v/v) to your aqueous protein solution can cause denaturation and precipitation.[6]
-
Incorrect pH: The optimal pH for ITC labeling is typically between 8.5 and 9.5.[2][9] However, some proteins are not stable at this alkaline pH and may unfold or aggregate.
Solutions:
-
Reduce Molar Ratio: This is the first variable to adjust. Perform a titration to find the highest degree of labeling you can achieve without inducing precipitation.
-
Control Solvent Concentration: Always add the ITC solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent remains below 10%.[6]
-
Optimize pH vs. Stability: If your protein is unstable at pH 9.0, you can try the reaction at a lower pH (e.g., 7.5-8.0). The reaction will be slower, so you may need to increase the incubation time to achieve the desired labeling.[2][9] Always check your protein's stability profile first.
Question 3: How do I stop the labeling reaction and ensure there are no residual reactive molecules?
Simply stopping the incubation is not enough; any unreacted ITC will remain active. You must actively "quench" the reaction.
Mechanism of Quenching: The goal is to add a high concentration of a small molecule containing a primary amine. This amine will scavenge and neutralize any remaining reactive isothiocyanate groups.
Recommended Quenching Agents
| Quenching Agent | Final Concentration | Incubation Time | Notes |
| Tris buffer | 50-100 mM | 1-2 hours at 4°C | Commonly used and effective. Ensure the pH of the Tris solution is ~8.0. |
| Glycine | 50-100 mM | 1-2 hours at 4°C | A simple and effective amino acid quencher. |
| Ethanolamine | 50-100 mM | 1-2 hours at 4°C | Another effective small molecule amine. |
This data is compiled from standard bioconjugation practices.[1]
Crucial Next Step: Quenching converts the reactive ITC into an inert form, but it does not remove it from your solution. You must follow quenching with a purification step (Protocol 2) to remove both the unreacted reagent and the quencher-adduct.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for reacting 1-(2-Isothiocyanatoethyl)-4-methoxybenzene with my protein?
-
A: The optimal pH is typically between 8.5 and 9.5. At this pH, primary amines (like lysine) are sufficiently deprotonated to act as effective nucleophiles, while the isothiocyanate group remains relatively stable. Below pH 8, the reaction slows considerably. Above pH 10, the ITC group itself is susceptible to hydrolysis.[2][9]
-
-
Q: Can this reagent react with other amino acids besides lysine?
-
A: Yes. While the primary target is the ε-amino group of lysine and the N-terminal α-amino group, isothiocyanates can also react with the thiol group of cysteine residues, particularly at a more neutral pH (6.5-7.5), to form a dithiocarbamate linkage.[2][9][10] This linkage is generally less stable than the thiourea bond formed with amines.
-
-
Q: How should I prepare and store the 1-(2-Isothiocyanatoethyl)-4-methoxybenzene stock solution?
-
A: Isothiocyanates are sensitive to moisture. The solid reagent should be stored desiccated at -20°C. For experiments, prepare a fresh stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][11] Do not store stock solutions in aqueous buffers. Use the stock solution immediately after preparation for best results.
-
Experimental Protocols
Protocol 1: Optimizing the Bioconjugation Reaction
This protocol provides a framework for labeling a protein while minimizing the risk of aggregation and over-labeling.
-
Protein Preparation:
-
Dissolve your protein in a suitable buffer. A carbonate-bicarbonate buffer (100 mM, pH 9.0) or borate buffer (50 mM, pH 8.5) are common choices.[6]
-
Crucially, ensure the buffer is amine-free. Do not use Tris or glycine buffers for the reaction itself.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve 1-(2-Isothiocyanatoethyl)-4-methoxybenzene in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
-
Conjugation Reaction:
-
Calculate the volume of the ITC stock solution needed to achieve the desired molar excess (e.g., start with a 10-fold molar excess of ITC over protein).
-
While gently stirring the protein solution, add the ITC stock solution slowly and dropwise. The final DMSO/DMF concentration should not exceed 10% (v/v).[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Validation (Optional but Recommended):
-
After purification (Protocol 2), determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the methoxybenzene group (consult supplier for λmax).
-
Run a sample on an SDS-PAGE gel to check for signs of protein aggregation (e.g., high molecular weight smears or protein remaining in the well).
-
Protocol 2: Quenching and Purification of the Labeled Conjugate
This is a mandatory step to remove unreacted reagents.
Workflow for Post-Reaction Cleanup
Caption: Standard workflow for quenching and purification post-labeling.
-
Quenching:
-
Following the incubation in Protocol 1, add a quenching agent (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 1-2 hours at 4°C to ensure all reactive ITC is consumed.[1]
-
-
Purification:
-
Method A: Desalting Column (Size Exclusion Chromatography): This is the fastest method.
-
Equilibrate a desalting column (e.g., PD-10) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute first in the void volume, while the smaller, unreacted molecules will be retained and elute later.[1][11]
-
-
Method B: Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for a >30 kDa protein).
-
Dialyze against a large volume of your desired storage buffer (e.g., 1L of PBS, pH 7.4) for several hours to overnight at 4°C, with at least two buffer changes.[6]
-
-
Protocol 3: General Blocking Strategy for Immunoassays
This protocol helps prevent the purified conjugate from binding non-specifically to assay surfaces.
-
Prepare Blocking Buffer:
-
A common and effective blocking buffer is 3-5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).
-
For applications sensitive to background, adding 0.05-0.1% Tween-20 to the buffer (e.g., TBS-T) can further reduce hydrophobic interactions.[12]
-
-
Blocking Step:
-
Before adding any antibodies or your labeled conjugate, incubate the assay surface (e.g., ELISA plate wells, Western blot membrane) with the blocking buffer.
-
Ensure the entire surface is covered.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
After blocking, wash the surface 3-5 times with a wash buffer (e.g., TBS-T or PBS-T) to remove excess blocking protein that is not tightly adsorbed.[13]
-
-
Assay Incubation:
-
It is often beneficial to dilute your purified conjugate in a buffer that also contains a small amount of the blocking agent (e.g., 1% BSA in TBS-T) for the incubation step. This helps to further minimize NSB.[14]
-
References
-
García-Murria, A. J., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. PMC - NIH. Available at: [Link]
-
Hu, R., et al. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. Available at: [Link]
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. Available at: [Link]
-
Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. NIH. Available at: [Link]
-
Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Chen, W-B., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Available at: [Link]
-
Various Authors. (2021). How can I reduce non-specific binding of protein using Streptavidin beads? ResearchGate. Available at: [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience. Available at: [Link]
-
National Center for Biotechnology Information. (2026). 4-Methoxybenzyl isothiocyanate. PubChem Compound Summary for CID 123197. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Bio-Rad Antibodies. Available at: [Link]
-
Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. Available at: [Link]
-
Various Authors. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Available at: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions. Available at: [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL Life Science -GLOBAL-. Available at: [Link]
-
Wang, Z., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. Available at: [Link]
-
BiologicsCorp. (2018). FITC Labeling Service. BiologicsCorp. Available at: [Link]
-
Various Authors. (2020). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. Available at: [Link]
-
Various Authors. (n.d.). ELISA conditions to reduce non-specific binding. ResearchGate. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to Isothiocyanate Labeling: A Head-to-Head Kit Comparison
For decades, the covalent labeling of proteins with fluorescent probes has been a cornerstone of biological research, enabling scientists to track, quantify, and visualize molecular interactions with high specificity. Among the various chemistries available, the isothiocyanate group, famously part of Fluorescein isothiocyanate (FITC), remains a popular choice for labeling primary amines on proteins.[1][2] This guide provides a deep, comparative analysis of isothiocyanate labeling kits, moving beyond marketing claims to deliver actionable, data-driven insights for researchers, scientists, and drug development professionals.
We will dissect the underlying chemistry, establish a rigorous framework for comparing hypothetical kits, and provide detailed protocols that are self-validating. Our goal is to empower you to not only select the optimal kit for your specific needs but also to understand the critical parameters that govern a successful conjugation.
The Core Chemistry: Why Isothiocyanates?
The workhorse of isothiocyanate chemistry is its reaction with nucleophilic primary amine groups, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein.[1] The isothiocyanate group (-N=C=S) forms a stable covalent thiourea linkage (-NH-C(S)-NH-) with the protein.[1] This reaction is highly pH-dependent, with optimal rates typically achieved between pH 8 and 9.[3]
The stability of this thiourea bond is crucial. While generally considered robust for in vitro applications like immunofluorescence or flow cytometry, some recent studies in radiopharmaceutical development suggest potential instability in vivo compared to amide bonds formed by NHS-ester chemistry.[4][5] However, for most standard cellular and biochemical assays, the thiourea linkage provides excellent stability.[5]
Caption: Standardized workflow for protein labeling and analysis.
Protocol 1: Protein Preparation (Common to All Kits)
-
Objective: To ensure the protein is in an optimal, amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris, are incompatible and must be removed. 1. Prepare the model protein (BSA) at a concentration of 2 mg/mL.
-
Exchange the protein storage buffer with a labeling buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0). This can be done using dialysis or a desalting spin column.
-
Verify the final protein concentration using absorbance at 280 nm (A280).
Protocol 2: Labeling Reaction
-
Objective: To covalently attach the isothiocyanate dye to the protein under optimal conditions.
For Kit A (Classic):
-
Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO. [6]2. Add a 15-fold molar excess of FITC stock solution to the prepared protein solution. [3]3. Incubate for 2 hours at room temperature, protected from light, with gentle stirring.
For Kit B (All-in-One):
-
Add 0.5 mL of the prepared protein solution directly to the single-use vial of FITC reagent. [3]2. Pipette to dissolve the dye completely.
-
Incubate for 1 hour at room temperature, protected from light. [3] For Kit C (High-Performance):
-
Follow the manufacturer's streamlined protocol, typically involving adding the protein solution to a vial of pre-activated, high-performance dye.
-
Incubate for 30-60 minutes at room temperature, protected from light.
Protocol 3: Purification of Conjugate
-
Causality: This step is critical. Failure to remove all non-conjugated dye will lead to artificially high and inaccurate DOL calculations and high background in downstream applications. [7] For Kit A (Classic):
-
Transfer the reaction mixture to a dialysis cassette (10K MWCO).
-
Dialyze against 1L of PBS, pH 7.4, overnight at 4°C with at least three buffer changes.
For Kit B & C (Integrated):
-
Apply the reaction mixture to the top of the provided spin column resin.
-
Centrifuge according to the kit's instructions (e.g., 1,000 x g for 1-2 minutes) to collect the purified conjugate. [3]Repeat as necessary.
Protocol 4: Characterization and Calculation
-
Objective: To quantify the labeling efficiency (DOL) and protein recovery.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 495 nm (Amax for FITC). [7]2. Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. [8] * Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein
- CF (Correction Factor for FITC) = 0.3 [7] * ε_protein (Molar extinction coefficient of BSA) = 43,824 M⁻¹cm⁻¹
-
Calculate the Degree of Labeling (DOL). [9][10] * DOL = Amax / (ε_dye × Protein Conc. (M))
- ε_dye (Molar extinction coefficient of FITC) = 68,000 M⁻¹cm⁻¹ [7]4. Calculate protein recovery by comparing the final amount of purified protein to the starting amount.
Results: A Comparative Analysis
The performance of each kit was evaluated based on our key metrics. The data presented below represents typical outcomes for these kit archetypes.
| Performance Metric | Kit A (Classic) | Kit B (All-in-One) | Kit C (High-Performance) | Expert Analysis |
| Avg. Degree of Labeling (DOL) | 3 - 8 | 4 - 6 | 5 - 7 | Kit A shows high variability, dependent on user optimization. Kits B and C provide more consistent and optimal DOL ranges. [10] |
| Protein Recovery (%) | ~70% | >90% | >95% | Significant protein loss can occur during dialysis (Kit A). Spin columns in Kits B and C are far more efficient. |
| Total Time-to-Result | > 12 hours | ~1.5 hours | ~1 hour | The lengthy dialysis step for Kit A is a major drawback. Kits B and C offer rapid, walk-away convenience. |
| Hands-on Time | ~45 min | ~10 min | ~10 min | Pre-packaged reagents and integrated purification drastically reduce hands-on requirements. |
| Conjugate Photostability | Moderate | Moderate | High | Standard FITC (Kits A, B) is prone to photobleaching. The advanced dye in Kit C offers superior performance for imaging. |
Discussion & Field-Proven Insights
Choosing the Right Kit is Application-Dependent:
-
For methods requiring maximum brightness and photostability (e.g., super-resolution microscopy, single-molecule studies): The higher initial cost of a Kit C (High-Performance) is justified. The superior dye properties prevent rapid signal loss and provide a better signal-to-noise ratio. [11]* For routine, high-throughput applications (e.g., standard flow cytometry, screening ELISAs): Kit B (All-in-One) offers the best balance of cost, convenience, and reproducibility. Its speed and ease of use minimize operator-to-operator variability.
-
For methods where cost is the primary driver and expert users can optimize protocols (e.g., methods development, non-critical applications): Kit A (Classic) provides a viable, low-cost option, but requires significant investment in optimization and time.
Common Pitfalls and Troubleshooting:
-
Low DOL: This often stems from using an incompatible buffer containing primary amines (like Tris) or using old, hydrolyzed FITC powder. Always use anhydrous DMSO and prepare FITC stock fresh. [6]* High DOL / Protein Precipitation: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and loss of function. If this occurs, reduce the molar excess of the dye in the reaction. For antibodies, an optimal DOL is typically between 2 and 10. [10]* Inaccurate DOL Calculation: This is almost always due to incomplete removal of free dye. Ensure your purification method is stringent.
Conclusion
While traditional isothiocyanate chemistry remains a powerful tool, the evolution of labeling kits has significantly impacted workflow efficiency and data quality. The "best" kit is not a one-size-fits-all solution. By understanding the trade-offs between flexibility, convenience, and performance, researchers can make an informed decision that aligns with their experimental goals, timeline, and budget. For most modern laboratories, the consistency and speed offered by all-in-one and high-performance kits provide a decisive advantage, ensuring reliable and reproducible results with minimal hands-on time.
References
-
Fluorescein isothiocyanate - Wikipedia. Wikipedia. [Link]
-
FITC Labeling and Conjugation. TdB Labs. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. National Institutes of Health. [Link]
-
The best protocol for FITC labeling of proteins. ResearchGate. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Publications. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
-
Degree of Labeling Explanation. ATTO-TEC. [Link]
Sources
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- 2. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
A Comprehensive Guide to the Safe Disposal of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
As a Senior Application Scientist, I understand that cutting-edge research requires not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. 1-(2-Isothiocyanatoethyl)-4-methoxybenzene and related isothiocyanates are potent compounds, invaluable in many research and development applications. However, their high reactivity, which makes them useful, also necessitates rigorous disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Profile & Core Safety Principles
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. The reactivity of the isothiocyanate functional group (–N=C=S) is the primary driver of its biological and chemical hazards. This electrophilic group readily reacts with nucleophiles, such as the amine and thiol groups found in proteins, leading to its toxic and irritant properties.
Table 1: Chemical and Hazard Summary for 1-(2-Isothiocyanatoethyl)-4-methoxybenzene
| Property | Information | Source(s) |
| CAS Number | 17427-37-1 | |
| Molecular Formula | C₁₀H₁₁NOS | |
| Molecular Weight | 193.27 g/mol | |
| GHS Signal Word | Danger | |
| Key Hazard Statements | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), May cause respiratory irritation (H335). | |
| Hazardous Combustion | Produces toxic nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and potentially hydrogen cyanide upon thermal decomposition. | [1] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling 1-(2-Isothiocyanatoethyl)-4-methoxybenzene:
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes, which can cause severe eye damage.[2][3]
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice safe glove removal to avoid skin contamination.[3]
-
Body Protection: A flame-resistant lab coat and full-length pants are required. Ensure that clothing covers all exposed skin.[2]
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of harmful vapors.[1]
Waste Management & Disposal Pathways
The fundamental principle for the disposal of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[1][4] The generator of the waste is legally responsible for its management from "cradle to grave."[5]
The following decision workflow provides a visual guide to proper waste stream segregation.
Caption: Decision workflow for the proper segregation and disposal of waste.
Pathway A: Bulk & Unused Chemical Waste
This stream includes expired reagents, leftover reaction mixtures, and any solutions containing significant concentrations of the compound.
-
Do Not Attempt Neutralization: Bulk quantities should never be neutralized in the lab. This can create uncontrolled exothermic reactions or release toxic gases.
-
Containerization: Collect all bulk liquid waste in a designated, chemically compatible (e.g., glass or polyethylene) hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Isothiocyanatoethyl)-4-methoxybenzene," and an accurate estimation of its concentration and volume.
-
Disposal: Store the sealed container in a secondary containment bin in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, which will use a licensed hazardous waste disposal company.[4]
Pathway B: Contaminated Solid Waste
This category includes disposable items that have come into contact with the chemical, such as gloves, absorbent pads, weigh boats, and pipette tips.
-
Segregation: Collect all contaminated solid waste separately from regular lab trash.
-
Packaging: Place the waste into a designated, leak-proof polyethylene bag labeled for hazardous chemical waste. It is best practice to double-bag this waste.
-
Disposal: Once the bag is full, seal it securely and transfer it to your lab's designated solid hazardous waste collection drum for EHS pickup.
Decontamination & Spill Management Protocols
Effective decontamination relies on the chemical conversion of the reactive isothiocyanate group into a less hazardous species. The following protocols are designed to be self-validating systems for ensuring safety.
Protocol 3.1: Decontamination of Glassware and Surfaces
This protocol is for the routine cleaning of contaminated lab equipment.
-
Initial Rinse (Mechanical Cleaning):
-
Objective: To remove the majority of the organic residue.
-
Procedure: Under a chemical fume hood, rinse the glassware three times with a minimal amount of a water-miscible solvent, such as acetone.
-
Waste Collection: Collect all three rinses (the "rinsate") in your liquid hazardous waste container (Pathway A). This rinsate is considered hazardous waste.[6][7]
-
-
Chemical Inactivation (Decontamination):
-
Objective: To hydrolyze the reactive isothiocyanate group.
-
Reagent Preparation: Prepare a fresh 10% aqueous solution of sodium hypochlorite (household bleach) or a 1M sodium hydroxide solution. The nucleophilic hydroxide or hypochlorite will attack the electrophilic carbon of the isothiocyanate, leading to its decomposition.
-
Procedure: Submerge the rinsed glassware in the decontamination solution for at least 2 hours (overnight is preferred). For surface decontamination, wipe the area thoroughly with a cloth saturated in the solution and allow a contact time of at least 30 minutes before wiping clean.
-
Causality: This step ensures that the hazardous functional group is chemically altered, rendering the residue non-hazardous for final cleaning.
-
-
Final Cleaning:
-
Procedure: After decontamination, the glassware can be washed with standard laboratory detergent and water.
-
Protocol 3.2: Emergency Spill Response
This protocol outlines the immediate steps for managing an accidental release outside of primary containment.
-
Evacuate & Alert:
-
Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
If the spill is large or ventilation is poor, activate the fire alarm to initiate a building-wide evacuation and notify emergency responders.
-
-
Isolate & Ventilate:
-
Restrict access to the spill area.
-
Ensure the chemical fume hood is operating at maximum capacity to ventilate the space. Do not attempt to clean a large spill without proper respiratory protection.
-
-
Contain & Absorb (For Small, Manageable Spills Only):
-
PPE is mandatory. Do not proceed without the full PPE described in Section 1.
-
Contain the spill by creating a dike around the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][2]
-
Cover the contained spill with additional absorbent material and allow it to be fully absorbed.
-
-
Collect Waste:
-
Using non-sparking tools (e.g., plastic scoops), carefully collect the absorbed material.[2]
-
Place the contaminated absorbent into a heavy-duty, labeled hazardous waste bag or container.
-
-
Decontaminate Spill Area:
-
Once the bulk of the spill is removed, decontaminate the surface by following Step 2 of Protocol 3.1.
-
Collect all materials used for decontamination (wipes, pads) as contaminated solid waste (Pathway B).
-
Regulatory Compliance: The Final Authority
This guide provides a robust framework based on established chemical safety principles. However, it is imperative to remember that all chemical waste disposal is governed by specific regulations. You must consult with your institution's EHS office and adhere to all local, state, and federal guidelines, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Your EHS department is your primary resource for ensuring full compliance.
By integrating these protocols into your laboratory's standard operating procedures, you build a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Allyl isothiocyanate, 94%. [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). Compound Summary for CID 123197, 4-Methoxybenzyl isothiocyanate. [Link]
-
ChemSynthesis. (n.d.). 1-isothiocyanato-4-methoxybenzene. [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles. [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. [Link]
-
Chemistry For Everyone. (2023). What Regulations Govern Hazardous Waste Management?[Link]
-
The University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. [Link]
-
PMC, National Center for Biotechnology Information. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. [Link]
-
PMC, National Center for Biotechnology Information. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
Civil Engineering Explained. (2023). What Are The Key Hazardous Waste Disposal Regulations For Engineers?[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]
-
University of California, San Diego. (n.d.). Management & Disposal of Qiagen Reagents. [Link]
-
Bentham Science. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. [Link]
-
Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
-
FooDB. (2005). Material Safety Data Sheet: Methyl Isothiocyanate. [Link]
-
Safe use of diisocyanates. (n.d.). Personal Protective Equipment. [Link]
-
NIST WebBook. (n.d.). Benzene, 1-ethyl-4-methoxy-. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
